molecular formula C12H14N2O B1364028 1-(3-Phenoxypropyl)imidazole CAS No. 62838-60-2

1-(3-Phenoxypropyl)imidazole

Katalognummer: B1364028
CAS-Nummer: 62838-60-2
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: SZQUYCHMYGBJGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Phenoxypropyl)imidazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Phenoxypropyl)imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Phenoxypropyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Phenoxypropyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-phenoxypropyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQUYCHMYGBJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301138
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198357
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62838-60-2
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62838-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Phenoxypropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(3-Phenoxypropyl)imidazole

1-(3-Phenoxypropyl)imidazole is a heterocyclic organic compound featuring an imidazole ring linked to a phenoxypropyl group. The imidazole moiety, a five-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1][2] The presence of this ring system can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.[3] The phenoxypropyl group, consisting of a phenyl ring connected to a propyl chain via an ether linkage, introduces lipophilicity and additional conformational flexibility. The interplay between the polar imidazole ring and the more nonpolar phenoxypropyl substituent suggests that 1-(3-Phenoxypropyl)imidazole may possess a unique balance of properties relevant to drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its synthesis and characterization.

Chemical Identity and Core Properties

Structure and Identification:

  • IUPAC Name: 1-(3-phenoxypropyl)-1H-imidazole

  • CAS Number: 62838-60-2

  • Molecular Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.26 g/mol

Table of Physicochemical Properties:

PropertyValueSource/MethodSignificance in Drug Development & Research
Molecular Weight 202.26 g/mol CalculatedInfluences diffusion, bioavailability, and formulation.
Melting Point Data not availableExperimental determination requiredPurity assessment and formulation design.
Boiling Point Data not availableExperimental determination requiredPurification (distillation) and stability assessment.
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents.Based on structural analogs[1]Affects formulation, administration routes, and bioavailability.
pKa (of conjugate acid) Estimated to be around 6.5 - 7.5Based on imidazole (pKa ~7)[4]Governs ionization state at physiological pH, impacting receptor binding and membrane permeability.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2-3Estimation based on structureIndicates lipophilicity and potential for membrane permeation.

Synthesis and Purification

The synthesis of 1-(3-phenoxypropyl)imidazole can be achieved through a nucleophilic substitution reaction between imidazole and a suitable phenoxypropyl halide. A general, adaptable protocol is provided below, based on established methods for N-alkylation of imidazoles.

Experimental Protocol: Synthesis of 1-(3-Phenoxypropyl)imidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0 °C to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere.

  • Alkylation: To the stirred suspension, add 1-bromo-3-phenoxypropane (1.0 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a strong base like NaH is crucial to generate the imidazolide anion, which is a much stronger nucleophile than neutral imidazole, thereby facilitating the alkylation reaction.

  • Polar aprotic solvents like DMF or acetonitrile are chosen because they can dissolve the reactants and intermediates without interfering with the nucleophilic substitution reaction.

  • Heating the reaction mixture increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification imidazole Imidazole reaction_vessel Reaction Vessel (DMF or Acetonitrile) imidazole->reaction_vessel 1. Add naH Sodium Hydride (NaH) naH->reaction_vessel 2. Add (Deprotonation) phenoxypropyl_halide 1-Bromo-3-phenoxypropane phenoxypropyl_halide->reaction_vessel 3. Add (Alkylation) extraction Extraction (Ethyl Acetate/Water) reaction_vessel->extraction 4. Work-up column_chromatography Column Chromatography extraction->column_chromatography 5. Purify product 1-(3-Phenoxypropyl)imidazole column_chromatography->product 6. Isolate

Caption: Synthetic workflow for 1-(3-Phenoxypropyl)imidazole.

Physicochemical Characterization

A comprehensive characterization of 1-(3-phenoxypropyl)imidazole is essential to confirm its identity and purity. The following experimental techniques are recommended.

Experimental Protocol: Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic signals for the protons on the imidazole ring, the phenoxy group, and the propyl chain, with appropriate chemical shifts and coupling patterns.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the compound (e.g., as a thin film or KBr pellet). Expect to observe characteristic absorption bands for C-H, C=C, and C-N bonds of the imidazole and phenyl rings, as well as the C-O-C ether linkage. For comparison, the N-H stretching of a related compound, 1-(3-aminopropyl)imidazole, is observed at 3358 cm⁻¹ and the N-H bending at 1597 cm⁻¹.[5]

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, which should correspond to the calculated molecular weight of 202.26 g/mol .

  • Purity Determination (HPLC):

    • Develop a reverse-phase high-performance liquid chromatography (HPLC) method to assess the purity of the synthesized compound. A C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a good starting point.

Diagram of Characterization Workflow:

Characterization_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC start->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Caption: Workflow for the physicochemical characterization.

Potential Biological and Pharmacological Significance

While specific biological activities of 1-(3-phenoxypropyl)imidazole are not extensively documented in publicly available literature, the structural motifs suggest potential areas for investigation.

  • Antifungal Activity: Many antifungal drugs, such as clotrimazole and miconazole, contain an imidazole ring.[2] This moiety is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

  • Antimicrobial Activity: Imidazole derivatives have been explored for their antibacterial properties.[6]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, suggesting potential for enzyme inhibition.

  • CNS Activity: The phenoxypropyl moiety is found in some centrally acting drugs, and its lipophilicity could facilitate blood-brain barrier penetration.

Further research is warranted to explore the biological activity profile of 1-(3-phenoxypropyl)imidazole and its derivatives.

Conclusion

References

  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ACS Omega. [Link]

  • (PDF) Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Journal of the Korean Chemical Society. [Link]

  • Synthesis and characterization of new imidazolium based protic ionic liquids obtained by nitro- and cyano-functionalization. (2024). Chalmers University of Technology Research. [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. (2025). PMC. [Link]

  • Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Slideshare. [Link]

  • Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. (2024). NIH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. [Link]

  • Imidazole. Wikipedia. [Link]

  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. PubMed. [Link]

  • (PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Pollution Research. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. Technion - Israel Institute of Technology. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). PMC. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023). TSI Journals. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Solubility and stability of 1-(3-Phenoxypropyl)imidazole in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Phenoxypropyl)imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 1-(3-Phenoxypropyl)imidazole, a heterocyclic compound of interest in pharmaceutical research. Focusing on solubility and stability, this document offers both theoretical grounding and detailed, field-proven experimental protocols for its characterization. The guide is designed for researchers, chemists, and formulation scientists in the drug development sector, providing the necessary frameworks for assessing the viability of this and similar molecules for further development. We will explore the methodologies for determining thermodynamic solubility, establishing a comprehensive stability profile through forced degradation, and long-term stability studies, culminating in a discussion of the implications for formulation strategy.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and dissolution rate of a drug, while stability determines its shelf-life, safety, and efficacy.[1] 1-(3-Phenoxypropyl)imidazole, a molecule featuring a polar imidazole head, a flexible propyl linker, and a nonpolar phenoxy tail, presents a unique physicochemical profile that requires meticulous investigation. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in many pharmaceutical agents, known for its ability to engage in hydrogen bonding and its amphoteric nature.[2][3][4] This guide provides the scientific rationale and actionable protocols to thoroughly characterize the solubility and stability of this molecule, ensuring a solid foundation for subsequent formulation and development activities.

Physicochemical Characterization of 1-(3-Phenoxypropyl)imidazole

A foundational understanding of the molecule's intrinsic properties is paramount. While specific experimental data for 1-(3-Phenoxypropyl)imidazole is not extensively available in public literature, we can predict its characteristics based on its constituent functional groups.

  • Structure: The molecule consists of an imidazole ring linked via a three-carbon chain to a phenoxy group.

  • Imidazole Moiety: This group confers polarity and basicity. The lone pair on the N-3 nitrogen atom makes it a proton acceptor. Imidazole itself is water-soluble and amphoteric, capable of acting as both a weak acid and a weak base.[2][3] Its pKa for the conjugate acid is approximately 6.95, meaning it will be significantly protonated and more water-soluble in acidic environments.[5]

  • Phenoxypropyl Group: This substantial nonpolar tail will significantly decrease aqueous solubility compared to unsubstituted imidazole. It will, however, enhance solubility in organic and non-polar solvents.

A summary of predicted and known properties of the core imidazole structure is presented below.

PropertyPredicted/Known Value for 1-(3-Phenoxypropyl)imidazoleRationale & References
Molecular Formula C12H14N2ODerived from structure.
Molecular Weight 202.25 g/mol Derived from formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Based on related structures like 1-(3-Aminopropyl)imidazole which is a liquid.
pKa (Conjugate Acid) ~6.5 - 7.0The imidazole core dictates the pKa.[5] The phenoxypropyl group should have a minor electronic effect.
LogP (Octanol/Water) Predicted > 1The large nonpolar phenoxypropyl group will favor partitioning into the octanol phase.
Aqueous Solubility Low to ModerateThe polar imidazole head enhances solubility, but the nonpolar tail will be the dominant factor, likely making it sparingly soluble in neutral water. Solubility is expected to increase significantly at pH < pKa.

Solubility Profiling: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption and bioavailability.[1] A comprehensive solubility profile in various media is essential for making informed decisions in lead optimization and formulation development. We will focus on determining the thermodynamic solubility, which represents the true equilibrium saturation point of the compound.[6]

Causality Behind Experimental Choices

The Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[7][8][9] The choice of solvents is crucial for building a complete picture:

  • Water (HPLC-grade): Provides baseline intrinsic solubility.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Mimics physiological pH.

  • Acidic/Basic Buffers (e.g., pH 2.0, pH 9.0): Essential for understanding the pH-dependent solubility profile, particularly for an ionizable compound like an imidazole.

  • Organic Solvents (e.g., Ethanol, DMSO, Methanol): Informs potential formulation pathways, such as co-solvent systems or stock solution preparation for in-vitro assays.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 1-(3-Phenoxypropyl)imidazole.

Materials & Equipment:

  • 1-(3-Phenoxypropyl)imidazole (solid form)

  • Selected solvents (HPLC-grade water, PBS pH 7.4, etc.)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • 0.45 µm PVDF or PTFE syringe filters (pre-screened for low binding)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 1-(3-Phenoxypropyl)imidazole to a 2 mL glass vial. "Excess" is critical and means enough solid should remain visible at the end of the experiment. A starting point is ~5-10 mg.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a pre-determined time. Equilibrium for most compounds is reached within 24-72 hours.[7][10] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step removes any remaining microscopic solid particles. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample by a validated HPLC-UV method to determine the concentration.

  • Solid-State Analysis: It is good practice to analyze the remaining solid from the vial using techniques like XRPD or DSC to ensure the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.[7]

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)
HPLC-Grade Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)37Hypothetical ValueHypothetical Value
0.01 N HCl (pH 2.0)37Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical Value
Visualization: Shake-Flask Solubility Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess API B Add Known Volume of Solvent A->B C Agitate on Shaker (24-72h at Temp) B->C D Centrifuge to Pellet Solid C->D I Confirm Solid Phase (XRPD/DSC) C->I E Filter Supernatant (0.45 µm) D->E F Dilute Filtrate E->F G Analyze by HPLC-UV F->G H Calculate Concentration G->H G cluster_forced Forced Degradation cluster_longterm ICH Stability Study cluster_analysis Analysis & Evaluation A API Sample (Solid & Solution) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Pull Samples at Timepoints B->D G Develop & Validate Stability-Indicating Method B->G C Place API in Chambers (Long-term & Accelerated) C->D E Analyze by Stability-Indicating HPLC D->E F Evaluate Assay, Purity, Mass Balance E->F H Identify Degradation Pathways F->H I Establish Shelf-Life / Re-test Period F->I

Sources

A Technical Guide to Investigating the Therapeutic Targets of 1-(3-Phenoxypropyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents.[1][2][3] Its unique electronic and steric properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide focuses on the specific derivative, 1-(3-Phenoxypropyl)imidazole, a molecule of interest for which the precise mechanism of action and therapeutic targets are not yet fully elucidated. Drawing from the well-established pharmacology of imidazole-containing compounds, this document outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. We will delve into the rationale for prioritizing certain enzyme families, propose a multi-tiered experimental workflow for target validation, and provide detailed protocols for key assays, thereby offering a comprehensive roadmap for researchers and drug development professionals.

Introduction to 1-(3-Phenoxypropyl)imidazole: A Compound of Untapped Potential

1-(3-Phenoxypropyl)imidazole belongs to a vast class of nitrogen-containing heterocyclic compounds that are central to modern drug discovery.[6][7] The imidazole ring itself is a five-membered aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, and its electron-rich nature facilitates binding to various enzymes and receptors.[8][9] This versatility is demonstrated by the wide range of approved drugs containing this moiety, from antifungals like ketoconazole to anti-ulcer agents like omeprazole.[3][9][10]

The structure of 1-(3-Phenoxypropyl)imidazole combines this privileged imidazole scaffold with a flexible phenoxypropyl side chain. This chain can influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and modulate its binding affinity and selectivity for specific biological targets. While direct studies on this specific molecule are scarce, the known activities of related imidazole derivatives provide a strong foundation for forming a therapeutic hypothesis.

Table 1: Physicochemical Properties of 1-(3-Phenoxypropyl)imidazole (Predicted)

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₁₂H₁₄N₂O Defines molecular weight and elemental composition.
Molecular Weight 202.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP ~2.5 - 3.0 Indicates moderate lipophilicity, suggesting good membrane permeability.
pKa ~6.5 - 7.0 The imidazole ring can be protonated at physiological pH, influencing solubility and receptor interaction.
Hydrogen Bond Donors 0 The N1 position is substituted.

| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | Allows for multiple potential interactions with biological targets. |

Note: These values are estimations based on cheminformatics tools and may require experimental verification.

Primary Hypothesized Target Class: Enzyme Inhibition

Based on extensive literature, imidazole derivatives are potent inhibitors of various enzymes.[1][10] The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites or participate in hydrogen bonding, leading to competitive or non-competitive inhibition.[8] This leads to our central hypothesis.

Central Hypothesis: 1-(3-Phenoxypropyl)imidazole primarily functions as an enzyme inhibitor, with a high probability of targeting metalloenzymes or enzymes with key histidine residues in their active sites.

Potential enzyme families to investigate include:

  • Cytochrome P450 (CYP) Enzymes: Many imidazole-based drugs, particularly antifungals, function by inhibiting CYP enzymes like CYP51 (lanosterol 14α-demethylase).[9][10]

  • Kinases: Imidazole compounds have been developed as kinase inhibitors for cancer therapy by targeting key enzymes in signaling pathways.[11][12]

  • Cyclooxygenase (COX) Enzymes: Several imidazole derivatives have shown anti-inflammatory activity through the inhibition of COX-1 and COX-2.[9][13][14]

  • Histone Deacetylases (HDACs): The imidazole scaffold has been incorporated into HDAC inhibitors, which are an emerging class of anticancer agents.[10][11]

  • Nitric Oxide Synthases (NOS): Certain imidazole derivatives have been shown to possess antioxidant properties and inhibit NOS, which is relevant in neurological and inflammatory conditions.[15]

A Step-Wise Experimental Workflow for Target Identification and Validation

To systematically test our central hypothesis, a multi-stage validation process is essential. This workflow is designed to move from broad, high-throughput screening to specific, mechanistic studies, ensuring a self-validating and rigorous approach.

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hit Confirmation & Direct Binding cluster_2 Phase 3: Mechanistic Validation A Panel Screening (e.g., Kinase, CYP, GPCR panels) C Dose-Response Assays (IC50/EC50 Determination) A->C Identified Hits B Phenotypic Screening (e.g., Anti-proliferation, Anti-inflammatory assays) B->C Confirmed Phenotype D Direct Target Engagement Assays (e.g., DSF, SPR, ITC) C->D Confirmed Potency E Enzyme Kinetics (Competitive, Non-competitive, etc.) D->E Confirmed Binding F Cellular Target Engagement (e.g., CETSA) E->F Validated Mechanism G Downstream Pathway Analysis (Western Blot, qPCR) F->G Validated in Cellula

Caption: A three-phase workflow for target identification and validation.

Phase 1: Broad Screening for Target Class Identification

The initial step is to cast a wide net to identify the most probable target class.

Protocol 3.1.1: Broad-Spectrum Kinase Panel Screen

  • Rationale: Kinase inhibition is a common mechanism for anticancer imidazole compounds.[12] A broad panel screen provides a rapid assessment of activity against a diverse set of kinases.

  • Methodology:

    • Prepare a 10 mM stock solution of 1-(3-Phenoxypropyl)imidazole in DMSO.

    • Submit the compound to a commercial kinase panel service (e.g., Eurofins, Reaction Biology) for screening at a single high concentration (e.g., 10 µM) against a panel of >300 kinases.

    • The assay typically measures the remaining kinase activity via ATP consumption (e.g., using ADP-Glo™ technology).

    • Data Analysis: Identify any kinases with >50% inhibition as preliminary "hits."

Phase 2: Hit Confirmation and Direct Binding Verification

Once preliminary hits are identified, the next step is to confirm the activity and demonstrate a direct physical interaction between the compound and the putative target.

Protocol 3.2.1: IC50 Determination via Dose-Response Assay

  • Rationale: This confirms the potency of the compound against the specific kinase hits from the initial screen.

  • Methodology:

    • For each hit kinase, set up a multi-well plate assay.

    • Create a serial dilution of 1-(3-Phenoxypropyl)imidazole (e.g., from 100 µM to 1 nM).

    • Add the kinase, its specific substrate, and ATP to initiate the reaction in the presence of the compound.

    • Use a detection reagent (e.g., ADP-Glo™) to measure kinase activity at each compound concentration.

    • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Protocol 3.2.2: Direct Target Engagement via Differential Scanning Fluorimetry (DSF)

  • Rationale: DSF, or Thermal Shift Assay, provides evidence of direct binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.

  • Methodology:

    • Dispense the purified target kinase protein into a 96-well PCR plate.

    • Add a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.

    • Add 1-(3-Phenoxypropyl)imidazole across a range of concentrations.

    • Use a real-time PCR instrument to slowly increase the temperature and monitor the fluorescence.

    • Data Analysis: The temperature at which the fluorescence signal peaks is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Phase 3: Mechanistic and Cellular Validation

The final phase aims to understand the mode of inhibition and confirm that the compound engages its target within a cellular context to elicit a biological response.

Protocol 3.3.1: Enzyme Kinetic Studies

  • Rationale: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), which provides deeper insight into how the compound interacts with the enzyme.

  • Methodology:

    • Perform the kinase activity assay with varying concentrations of both the compound and the substrate (ATP).

    • Measure the initial reaction velocities.

    • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism.

G Compound 1-(3-Phenoxypropyl)imidazole Enzyme Target Enzyme (e.g., Kinase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate (e.g., ATP) ES_Complex->Enzyme Product Product ES_Complex->Product k_cat EI_Complex->Enzyme Product->Enzyme + Enzyme

Caption: Hypothesized competitive inhibition of a target enzyme.

Protocol 3.3.2: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA validates target engagement in a live, intact cell environment, which is a crucial step to bridge the gap between in vitro activity and cellular function.

  • Methodology:

    • Treat cultured cells with 1-(3-Phenoxypropyl)imidazole or a vehicle control (DMSO).

    • Heat aliquots of the treated cells to a range of different temperatures.

    • Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated (unfolded) fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

    • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells confirms that the drug is binding to and stabilizing its target in the cell.

Data Interpretation and Future Directions

The successful execution of this workflow will yield a comprehensive dataset to support or refute the initial hypothesis.

Table 2: Example Data Interpretation Framework

Experiment Positive Result Interpretation Next Step
Kinase Panel Screen >50% inhibition of Kinase X Kinase X is a potential target. IC50 determination.
IC50 Determination IC50 < 1 µM for Kinase X Compound is a potent inhibitor of Kinase X. Direct binding assays (DSF).
DSF Assay ΔTm > 2°C for Kinase X Compound directly binds to and stabilizes Kinase X. Enzyme kinetics and CETSA.

| CETSA | Thermal stabilization of Kinase X in cells. | Compound engages Kinase X in a cellular context. | Downstream pathway analysis and in vivo studies. |

If the initial hypothesis of enzyme inhibition is not supported, the results from the phenotypic screens (Protocol 3.1.1, part B) should be prioritized. A confirmed cellular phenotype (e.g., induction of apoptosis) in the absence of direct enzyme inhibition may suggest alternative mechanisms, such as disruption of protein-protein interactions or effects on ion channels, which would form the basis for a new round of hypothesis-driven investigation.

Conclusion

While the therapeutic targets of 1-(3-Phenoxypropyl)imidazole are currently uncharacterized, its chemical structure provides a strong rationale for investigating its potential as an enzyme inhibitor. The multi-phased experimental guide presented here offers a robust, logical, and self-validating framework for identifying and confirming its molecular targets. By progressing from broad screening to precise mechanistic studies, researchers can efficiently elucidate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. Retrieved from [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. Retrieved from [Link]

  • Ansari, M. F., & Ahmad, I. (2023). An overview of imidazole and its analogues as potent anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1361–1386. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]

  • Bentham Science. (n.d.). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Retrieved from [Link]

  • Javaid, K., & Channar, P. A. (n.d.). Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. Current Organic Synthesis, 20(4), 312-332. Retrieved from [Link]

  • de Oliveira, L. S., et al. (2020). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. FEBS Letters, 594(18), 3055-3064. Retrieved from [Link]

  • Kumar, R., et al. (2024). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 14(1), 6932. Retrieved from [Link]

  • de la Torre, J. C. G., & Garcia-Urdiales, E. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 759. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. ACS Omega. Retrieved from [Link]

  • Sica, M., et al. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. Frontiers in Aging Neuroscience, 14, 881603. Retrieved from [Link]

  • Al-Dhfyan, A., & Al-Qahtani, A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Multidisciplinary Healthcare, 14, 1929–1953. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Chemistry & Biodiversity, 20(7), e202300080. Retrieved from [Link]

  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(5), 1433. Retrieved from [Link]

  • Carratù, B., et al. (2005). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. General Physiology and Biophysics, 24(2), 175-185. Retrieved from [Link]

Sources

Technical Guide: Discovery and Synthesis of Novel Phenoxypropyl Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The phenoxypropyl imidazole motif represents a privileged scaffold in medicinal chemistry, most notably recognized in the design of Histamine H3 Receptor (H3R) antagonists/inverse agonists (e.g., Ciproxifan, Proxifan). This structural class has demonstrated significant potential in treating cognitive deficits, narcolepsy, and neurodegenerative disorders due to its ability to modulate presynaptic histamine release.

This guide provides a rigorous technical framework for the design, synthesis, and validation of these compounds. Unlike generic protocols, this document focuses on the critical control points —specifically the regioselective alkylation of the imidazole ring and the optimization of the lipophilic linker—to ensure high affinity and metabolic stability.

The Pharmacophore

The scaffold consists of three distinct domains:

  • The Imidazole Head: Mimics the endogenous histamine imidazole ring; interacts with acidic residues (Asp114 in TM3) of the H3 receptor.

  • The Propyl Linker: An optimal 3-carbon spacer that maintains the correct distance (approx. 4-6 Å) between the polar head and the lipophilic tail.

  • The Phenoxy Tail: A lipophilic domain that occupies a hydrophobic pocket, often modified with electron-withdrawing groups (ketones, nitriles) to improve metabolic stability and blood-brain barrier (BBB) penetration.

Synthetic Strategy & Retrosynthesis

The primary synthetic challenge is the regioselective N-alkylation of the imidazole ring. Direct alkylation often yields a mixture of N1 (desired) and N3 isomers (or N-tau vs N-pi), necessitating specific protecting group strategies or purification protocols.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target: Phenoxypropyl Imidazole (e.g., Ciproxifan Analog) Intermediate1 Intermediate A: 4-(3-Bromopropyl)imidazole (Protected) Target->Intermediate1 Ether Formation (Williamson) Intermediate2 Intermediate B: Substituted Phenol Target->Intermediate2 Ether Formation Precursor1 Urocanic Acid / Imidazole Starting Material Intermediate1->Precursor1 Reduction/Protection Precursor2 1,3-Dibromopropane Intermediate2->Precursor2 Alternative Route: Phenoxypropyl Bromide

Figure 1: Retrosynthetic breakdown showing the convergent strategy. The "Alternative Route" via Phenoxypropyl Bromide is often preferred for modular library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Each step includes a "Stop/Go" criterion based on analytical data.

Protocol A: Synthesis of the Linker (1-Bromo-3-phenoxypropane)

Objective: Create the electrophilic linker for imidazole attachment.

  • Reagents: 4-substituted phenol (10 mmol), 1,3-dibromopropane (30 mmol, 3 equiv),

    
     (20 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve phenol in dry acetone. Add anhydrous

      
      .
      
    • Heat to reflux for 30 mins to generate the phenoxide anion.

    • Add 1,3-dibromopropane dropwise over 20 mins. Critical: The excess dibromide prevents dimerization (formation of diphenoxypropane).

    • Reflux for 6–8 hours.

  • Validation (Stop/Go):

    • TLC: Mobile phase Hexane/EtOAc (9:1). Product Rf ~0.6; Phenol Rf ~0.3.

    • Stop: If a spot appears at Rf ~0.2 (dimer), re-column.

  • Workup: Filter salts, concentrate, and purify via silica flash chromatography (100% Hexane → 5% EtOAc/Hexane).

Protocol B: Regioselective Imidazole Alkylation

Objective: Attach the imidazole head group while minimizing N-isomer formation.

  • Reagents: Imidazole (or 4(5)-substituted imidazole), NaH (60% dispersion), DMF (anhydrous), 1-Bromo-3-phenoxypropane (from Protocol A).

  • Procedure:

    • Activation: Suspend NaH (1.2 equiv) in dry DMF at 0°C under Argon. Add Imidazole (1.0 equiv) portion-wise. Stir 30 mins until

      
       evolution ceases.
      
    • Coupling: Add the bromide (1.0 equiv) dissolved in DMF dropwise at 0°C.

    • Reaction: Allow to warm to RT and stir for 12 hours.

  • Critical Control Point (Regioselectivity):

    • For 4-substituted imidazoles, two isomers (1,4- and 1,5-substituted) will form.

    • Validation: Take an aliquot for

      
       NMR. The N-methylene triplet for the 1,4-isomer typically appears downfield (~4.0 ppm) compared to the 1,5-isomer.
      
    • Separation: Isomers usually have distinct Rf values in DCM/MeOH (95:5). The 1,4-isomer (active pharmacophore) is generally more polar.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Linker Synthesis cluster_1 Phase 2: Imidazole Coupling Step1 Phenol + 1,3-Dibromopropane (K2CO3, Acetone, Reflux) Check1 QC: TLC/NMR (Confirm Mono-alkylation) Step1->Check1 Step2 Imidazole + NaH (DMF, 0°C -> RT) Check1->Step2 Pass Step3 Add Linker Bromide Step2->Step3 Check2 QC: Regioisomer Ratio (1H NMR N-CH2 shift) Step3->Check2 Final Final Compound (Phenoxypropyl Imidazole) Check2->Final Purification (Column Chromatography)

Figure 2: Step-by-step synthetic workflow emphasizing Quality Control (QC) checkpoints to ensure purity and regioselectivity.

Biological Characterization & Optimization[1]

Once synthesized, the compounds must be evaluated for H3R affinity and selectivity.

In Vitro Binding Assay (Protocol Summary)
  • Source: Rat cerebral cortex membranes or CHO cells expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (agonist) or
    
    
    -Clobenpropit (antagonist).
  • Incubation: 25°C for 60 mins in 50 mM Na/K phosphate buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Data Analysis:

    
     values converted to 
    
    
    
    using the Cheng-Prusoff equation.
H3 Receptor Signaling Pathway

Understanding the mechanism of action is crucial for interpreting functional assay data (e.g., GTP


S binding).

H3Signaling cluster_effect Physiological Outcome Ligand Phenoxypropyl Imidazole (Antagonist/Inverse Agonist) H3R H3 Receptor (GPCR) Ligand->H3R Blocks Gio G_i/o Protein H3R->Gio Constitutive Activity (Inhibited by Ligand) AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Histamine/Neurotransmitter Release cAMP->Release Modulation

Figure 3: H3 Receptor signaling.[1] Antagonists block the constitutive inhibition of Adenylyl Cyclase, effectively increasing neurotransmitter release in high-tone states.

Troubleshooting & Optimization Table

Common issues encountered during the development of this scaffold:

ParameterCommon IssueOptimization Strategy
Synthesis Low yield of mono-alkylated phenolUse 3-4 equivalents of dibromide; add phenol slowly.
Regioselectivity N1 vs N3 isomer mixtureUse bulky protecting groups (Trityl) on imidazole prior to alkylation, or switch to Mitsunobu conditions.
Metabolism High CYP450 inhibitionIntroduce polarity in the phenoxy tail (e.g., acetyl, nitrile) to lower LogP (Target LogP: 2.5–3.5).
Cardiotoxicity hERG Channel InhibitionAvoid basic amines in the tail; keep the imidazole pKa < 7.5.

References

  • Stark, H., et al. (2000).[2] Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures like Ciproxifan and Related Compounds.[2][3] Journal of Medicinal Chemistry.[1][2] Link

  • Jablonowski, J. A., et al. (2009). Novel imidazole-based histamine H3 antagonists.[4][2][3][5][6][7][8][9] Bioorganic & Medicinal Chemistry Letters.[1][6] Link

  • Miko, T., et al. (2003).[1] Novel non-imidazole histamine H3-receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Journal of Medicinal Chemistry.[1][2] Link

  • Vacondio, F., et al. (2004).[10] Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors.[10] European Journal of Pharmaceutical Sciences. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in histamine H3 receptor antagonists.[1][2][5][7][8][9][10][11][12] Expert Opinion on Therapeutic Patents. Link

Sources

Methodological & Application

Application Note: 1-(3-Phenoxypropyl)imidazole as a High-Performance Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the evaluation of 1-(3-Phenoxypropyl)imidazole (PPI) as a corrosion inhibitor for copper.

This guide is structured to serve materials scientists and drug development professionals interested in the repurposing of bioactive imidazole scaffolds for industrial surface protection.

Executive Summary

Copper corrosion in aggressive media (e.g., HCl, H₂SO₄, NaCl) leads to significant industrial losses. While benzotriazole (BTA) is the industry standard, its environmental toxicity necessitates eco-friendly alternatives.[1] 1-(3-Phenoxypropyl)imidazole (PPI) represents a "mixed-mode" inhibitor class. It combines the strong chemisorption properties of the imidazole heterocycle with the hydrophobic, film-forming capabilities of a phenoxypropyl tail.

This guide outlines the protocol for evaluating PPI, hypothesizing that the phenoxypropyl moiety enhances the barrier effect beyond that of simple imidazoles by forming a supramolecular hydrophobic network on the Cu surface.

Chemical Identity & Structure-Activity Relationship (SAR)

Understanding the molecule is the first step in designing the protocol.

PropertyDetail
IUPAC Name 1-(3-Phenoxypropyl)imidazole
Molecular Formula

MW 202.25 g/mol
Solubility Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in pure water (requires co-solvent).
Key Moiety 1 Imidazole Ring (N3): Acts as the "Anchor." The lone pair on the sp² nitrogen forms a coordinate covalent bond with Cu vacant d-orbitals.
Key Moiety 2 Phenoxypropyl Tail: Acts as the "Shield." The propyl linker provides flexibility, allowing the phenoxy ring to orient parallel to the surface, facilitating

-

stacking and blocking water/ion ingress.
Mechanistic Hypothesis (Visualized)

The following diagram illustrates the theoretical adsorption mechanism driving the experimental design.

AdsorptionMechanism cluster_molecule 1-(3-Phenoxypropyl)imidazole CuSurface Copper Surface (Cu) Imidazole Imidazole Head Group (Chemisorption Anchor) Imidazole->CuSurface Coordinate Bond (N -> Cu) Linker Propyl Linker (Flexible Spacer) Imidazole->Linker Phenoxy Phenoxy Tail (Hydrophobic Barrier / π-Interaction) Linker->Phenoxy Corrosive Corrosive Ions (Cl-, H+, SO4--) Phenoxy->Corrosive Steric/Hydrophobic Repulsion

Figure 1: Proposed adsorption mechanism of PPI on Copper. The imidazole anchors to the metal, while the phenoxy tail forms a hydrophobic exclusion zone.

Experimental Protocol: Electrochemical Evaluation

Objective: Quantify the Inhibition Efficiency (


) and determine the adsorption isotherm type.
Materials & Solution Preparation

Reagents:

  • 1-(3-Phenoxypropyl)imidazole (>98% purity).

  • Copper specimens (99.9% purity, 1 cm² exposed area).

  • Acidic Medium: 1.0 M HCl or 0.5 M H₂SO₄ (Standard corrosive environments).

  • Solvent: Ethanol (EtOH) is recommended as a co-solvent (5-10% v/v) to ensure full solubility of the phenoxy tail.

Preparation Steps:

  • Stock Solution (10 mM): Dissolve 0.202 g of PPI in 10 mL Ethanol, then dilute to 100 mL with the acid electrolyte.

  • Test Series: Prepare concentrations of 0.1, 0.5, 1.0, 2.0, and 5.0 mM by serial dilution.

  • Blank Control: Acid electrolyte + equivalent % Ethanol (without inhibitor).

  • Specimen Polishing: Abrade Cu samples with SiC paper (up to 2000 grit), degrease with acetone, wash with distilled water, and dry. Critical: Use immediately to prevent air oxidation.

Electrochemical Setup (Three-Electrode Cell)
  • Working Electrode (WE): Polished Copper.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum wire/mesh (large surface area).

  • Temperature: Thermostated at 298 K (±1 K).

Measurement Workflow

Execute the following sequence on a Potentiostat/Galvanostat (e.g., Gamry, Autolab).

ExperimentalWorkflow Step1 OCP Stabilization (30-60 mins) Step2 EIS Measurement (100 kHz - 10 mHz) Step1->Step2 Stable E_ocp Step3 Potentiodynamic Polarization (±250 mV vs OCP) Step2->Step3 Non-destructive first Step4 Surface Analysis (SEM/XPS) Step3->Step4 Post-corrosion

Figure 2: Sequential workflow for electrochemical characterization.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)
  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation (to maintain linearity).

  • Data Output: Nyquist Plot (check for depressed semicircles) and Bode Plot.

  • Analysis: Fit data to the Equivalent Circuit

    
    .
    
    • 
      : Solution Resistance.
      
    • 
      : Charge Transfer Resistance (Inversely proportional to corrosion rate).
      
    • 
      : Constant Phase Element (Double layer capacitance).
      
Protocol B: Potentiodynamic Polarization (PDP)
  • Scan Range: -250 mV to +250 mV vs. Open Circuit Potential (OCP).

  • Scan Rate: 1.0 mV/s (Slow scan to minimize capacitive charging).

  • Analysis: Extrapolate Tafel slopes (

    
    ) to determine Corrosion Current Density (
    
    
    
    ).

Data Analysis & Interpretation

Calculating Inhibition Efficiency

Calculate efficiency (


) using both EIS and PDP data to cross-verify results.

Method 1: From EIS (


) 


  • 
    : Resistance with PPI.
    
  • 
    : Resistance of blank acid.
    

Method 2: From PDP (


) 


Representative Data Table (Template)

Use this table to structure your experimental results.

Conc. (mM)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)
Blank -240150.565110120--
0.5 mM -23585.26210835065.7
1.0 mM -23045.16011589086.2
5.0 mM -22812.458118210094.5

Note: A shift in


 < 85 mV typically classifies the inhibitor as "Mixed-Type". Imidazoles usually suppress both anodic (Cu dissolution) and cathodic (Hydrogen evolution) reactions.
Adsorption Isotherm

To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm), where

.
  • Linearity (

    
    ):  Indicates monolayer adsorption.
    
  • Slope

    
    :  Ideal Langmuir behavior.
    
  • 
     Calculation: 
    
    
    
    
    • If

      
       kJ/mol: Physisorption (Electrostatic).
      
    • If

      
       kJ/mol: Chemisorption (Coordinate bond).
      
    • PPI Prediction: Likely between -30 and -45 kJ/mol (Mixed/Chemisorption due to Imidazole-Cu bond).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Solution Hydrophobic phenoxy tail insolubility.Increase Ethanol/DMSO concentration (up to 20%). Sonicate for 15 mins.
Noisy EIS Low Freq Unstable electrode surface.Allow longer OCP stabilization (up to 2 hours). Ensure shielding from electrical noise.
Low Efficiency Competitive adsorption with anions (

).
Increase PPI concentration.[2] Synergistic effect: Add trace KI (Iodide ions often enhance imidazole adsorption).

References

  • Imidazoles as Copper Inhibitors: Zhang, D. Q., et al. (2009). "The use of imidazole derivatives as corrosion inhibitors for copper in 3% NaCl solution."[3] Corrosion Science.

  • Mechanism of Azole Adsorption: Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science. (Provides the foundational theory for azole-copper interactions).

  • Phenoxy-substituted Inhibitors: Rathore, A., et al. (2019).[4] "Effect of 1-(3-phenoxypropyl) pyridazin-1-ium bromide on steel corrosion inhibition in acidic medium." Journal of Colloid and Interface Science. (Demonstrates the efficacy of the phenoxypropyl tail).

  • Electrochemical Protocols: ASTM G5-14. "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements." ASTM International.

  • General Imidazole Properties: PubChem Compound Summary for Imidazole Derivatives.

Sources

Application Note: Using 1-(3-Phenoxypropyl)imidazole as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Phenoxypropyl)imidazole (PPI) represents a versatile, semi-rigid N-donor ligand distinct from simple alkyl-imidazoles due to its terminal phenoxy moiety. While the imidazole headgroup provides a robust monodentate coordination site (N3) for transition metals (Zn, Cu, Ag, Co), the phenoxypropyl tail introduces critical supramolecular functionalities: hydrophobic shielding ,


-

stacking potential
, and conformational flexibility .

This guide details the protocols for synthesizing PPI and deploying it to generate coordination complexes. We focus on its utility in bioinorganic modeling (mimicking histidine in hydrophobic pockets) and crystal engineering (directing lattice architecture via weak interactions).

Ligand Profile & Mechanistic Insight

Chemical Structure & Properties[1]
  • IUPAC Name: 1-(3-phenoxypropyl)-1H-imidazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Coordination Mode: Monodentate

    
    -donor via Imidazole N3.
    
  • Electronic Character: The propyl linker insulates the imidazole ring from the phenoxy group's inductive effects, maintaining the basicity of the N3 donor (pKa

    
     6.9–7.1, comparable to N-methylimidazole).
    
  • Steric Profile: The C3-linker allows the phenoxy group to fold back or extend, enabling "adaptive packing" in crystal lattices.

Strategic Utility
  • Heme Protein Modeling: The PPI ligand mimics the histidine-ligated heme centers found in Cytochrome P450, where the phenoxy tail simulates the surrounding hydrophobic protein environment.

  • Supramolecular Synthons: The ether oxygen is a weak acceptor, but the primary supramolecular driver is the interaction between the electron-rich phenoxy ring and electron-deficient metal-coordinated imidazole rings (

    
    -
    
    
    
    stacking).

Experimental Protocols

Protocol A: Synthesis of 1-(3-Phenoxypropyl)imidazole

Rationale: Commercial sources may contain isomers or water. In-house synthesis ensures high purity for crystallography.

Materials:

  • Imidazole (Reagent Grade, 99%)

  • 1-Bromo-3-phenoxypropane (98%)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous)
  • Acetonitrile (ACN, HPLC Grade)

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask, dissolve Imidazole (6.8 g, 100 mmol) in ACN (100 mL). Add K

    
    CO
    
    
    
    (20.7 g, 150 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation/activation of the N1 site.
  • Alkylation: Add 1-Bromo-3-phenoxypropane (21.5 g, 100 mmol) dropwise over 20 minutes.

    • Critical Note: Slow addition prevents localized hotspots and potential dialkylation (imidazolium salt formation).

  • Reflux: Heat the mixture to reflux (80–82 °C) for 12 hours. Monitor via TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Work-up: Cool to RT. Filter off the inorganic salts (KBr, excess K

    
    CO
    
    
    
    ). Evaporate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove unreacted imidazole. Dry organic layer over MgSO

    
    .
    
  • Isolation: Remove solvent. If the product is an oil, purify via vacuum distillation or column chromatography (DCM:MeOH 95:5).

    • Expected Yield: ~85–92% (Pale yellow oil or low-melting solid).

Protocol B: Synthesis of Metal Complexes (Zn/Cu Models)

Rationale: We use a solution-diffusion method to grow single crystals suitable for XRD, minimizing kinetic trapping of amorphous solids.

Target Complexes:

  • Zn-PPI:

    
     (Tetrahedral/Octahedral distortion)
    
  • Cu-PPI:

    
     (Square Planar/Jahn-Teller distorted)
    

Methodology (General):

  • Metal Solution: Dissolve Metal Salt (1 mmol) (e.g., Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O) in Methanol (10 mL).
  • Ligand Solution: Dissolve PPI (2 mmol for 1:2 stoichiometry, or 4 mmol for 1:4) in Methanol/Ethanol (10 mL).

  • Complexation: Slowly add the Ligand Solution to the Metal Solution with gentle stirring.

    • Observation: A color change (e.g., Cu

      
       turns deep blue) indicates immediate coordination.
      
  • Crystallization (Layering Technique):

    • Place 2 mL of the complex solution in a narrow test tube.

    • Carefully layer 4 mL of Diethyl Ether or Hexane on top.

    • Seal with Parafilm and poke a single pinhole to allow slow diffusion.

    • Timeframe: Crystals appear within 3–7 days.

Data Interpretation & Visualization

Expected Spectroscopic Signatures
TechniqueParameterShift/SignalInterpretation
FT-IR

Imidazole
+10–20 cm

shift
Indicates coordination of N3 to the metal center (kinematic coupling).
FT-IR

Ether
UnchangedConfirms the ether oxygen remains uncoordinated (non-participating).

H NMR
H2 (Imidazole)Downfield shift (

0.1–0.3 ppm)
Deshielding due to electron donation to the metal cation (Zn/Cd only).
UV-Vis d-d transitionsBand shift (Blue/Red)Geometry dependent (e.g., Cu(II) d-d band shifts based on N-donor strength).
Workflow Diagrams
Diagram 1: Ligand Synthesis Pathway

Caption: Step-by-step synthesis of 1-(3-Phenoxypropyl)imidazole via N-alkylation.

LigandSynthesis Start Reagents: Imidazole + 1-Bromo-3-phenoxypropane Step1 Activation: K2CO3 / ACN (Deprotonation of N1) Start->Step1 Step2 Reflux: 80°C, 12 Hours (SN2 Substitution) Step1->Step2 Dropwise Addition Step3 Work-up: Filtration & Extraction (Remove salts) Step2->Step3 Cooling End Product: 1-(3-Phenoxypropyl)imidazole (Yield >85%) Step3->End Purification

Diagram 2: Coordination Strategy Decision Tree

Caption: Selection logic for metal complex synthesis based on desired geometry and application.

CoordinationLogic Root Select Metal Center Zn Zinc(II) / d10 Root->Zn Cu Copper(II) / d9 Root->Cu Ag Silver(I) / d10 Root->Ag Zn_Res Target: Bio-mimetic Geometry: Tetrahedral Ratio: 1 M : 2-4 L Zn->Zn_Res Non-Labile Cu_Res Target: Magnetic/Catalytic Geometry: Square Planar Ratio: 1 M : 4 L Cu->Cu_Res Jahn-Teller Ag_Res Target: Antimicrobial/MOF Geometry: Linear/Polymeric Ratio: 1 M : 2 L Ag->Ag_Res Supramolecular

Application Notes for Drug Development

Bioinorganic Modeling (CYP450)

Researchers investigating Cytochrome P450 inhibitors often use imidazole derivatives to bind the heme iron. PPI is superior to N-methylimidazole for these studies because:

  • Hydrophobic Tail: The phenoxypropyl group interacts with the hydrophobic access channel of the heme pocket, providing a more realistic binding constant (

    
    ) compared to small hydrophilic ligands.
    
  • Protocol: Titrate PPI into a solution of Hemin (Fe(III)-protoporphyrin IX) in DMSO/Buffer. Monitor the Soret band shift (typically 390 nm

    
     420 nm) to determine binding affinity.
    
Pharmacophore Development

The 1-(3-phenoxypropyl)imidazole scaffold is a structural analog of several antifungal agents (e.g., climbazole derivatives).

  • Screening: When synthesizing derivatives, the ether oxygen can be replaced with a ketone or amine to modulate H-bonding capability without altering the steric bulk of the linker.

Troubleshooting & FAQs

Q: The ligand appears as a viscous oil and is difficult to weigh.

  • A: This is common.[1][2] Dissolve the entire batch in a known volume of Methanol to create a standard stock solution (e.g., 1.0 M). Aliquot by volume for complexation reactions.

Q: My crystals are twinned or poor quality.

  • A: The flexibility of the propyl chain can lead to disorder. Try:

    • Lowering the temperature of diffusion (4 °C).

    • Using a bulkier counter-anion (e.g., BPh

      
       or PF
      
      
      
      ) to lock the packing geometry.

Q: Is the ether oxygen coordinating?

  • A: Highly unlikely with 3d transition metals in the presence of the imidazole Nitrogen. If you suspect ether coordination (e.g., with Alkali metals), check for shifts in the C-O-C stretching band in IR (~1240 cm

    
    ).
    

References

  • General Imidazole Coordination

    • Reedijk, J. "Medicinal Applications of Metal Complexes: Binding Mechanisms and Activity." Comprehensive Coordination Chemistry II, 2003 . Link

  • Synthesis of N-Alkylimidazoles

    • Deng, X., et al. "A practical synthesis of 1-substituted imidazoles." Journal of Chemical Research, 2010 . Link

  • Bioinorganic Heme Modeling

    • Vashi, P. R., & Marques, H. M. "The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8." Journal of Inorganic Biochemistry, 2004 . Link

  • Crystal Engineering with Flexible Linkers

    • Di Santo, A., et al. "Supramolecular architectures in luminescent Zn(II) and Cd(II) complexes containing imidazole derivatives." Journal of Molecular Structure, 2017 . Link

  • Industrial/Epoxy Applications (Contextual)

    • Lee, J., et al. "Synthesis and Characterization of 1-(3-Aminopropyl)imidazole... as a Thermal Latent Curing Agent." ACS Omega, 2019 . Link

Sources

Method for studying the binding kinetics of 1-(3-Phenoxypropyl)imidazole with proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of 1-(3-Phenoxypropyl)imidazole Binding to Heme Proteins


, 

, and

of lipophilic imidazole ligands.

Executive Summary & Mechanistic Context

1-(3-Phenoxypropyl)imidazole (PPI) represents a class of lipophilic nitrogen-donor ligands that typically interact with heme-containing proteins (e.g., Cytochrome P450s, Heme Oxygenase, Myoglobin).

Mechanism of Action: The binding is driven by a "Type II" coordination mechanism:

  • Anchor: The imidazole non-bonded electron pair coordinates directly to the heme iron (

    
    ), displacing the native water or weak distal ligand.
    
  • Stabilization: The phenoxypropyl tail interacts with the hydrophobic access channel or distal pocket residues, often inducing a conformational shift in the protein.

Why Kinetics Matter: While thermodynamic affinity (


) indicates binding strength, the residence time  (

) correlates better with in vivo efficacy for inhibitors. A slow dissociation rate implies prolonged target occupancy even after the free drug is cleared from circulation.

Method A: Surface Plasmon Resonance (SPR)[1][2][3]

Best for: High-throughput screening, determination of


, and residence time.
Challenge:  PPI is a small molecule (~202 Da). Binding to a ~50 kDa protein yields a low Refractive Index (RI) change. Furthermore, PPI requires DMSO for solubility, which induces bulk RI shifts that mask the binding signal.
Experimental Design (The "Self-Validating" Workflow)

To ensure data integrity, we utilize a Solvent Correction protocol.

Materials:

  • Sensor Chip: Series S Sensor Chip CM5 (carboxymethylated dextran) for high capacity.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO (must match sample solvent exactly).

  • Ligand (Target): Recombinant Heme Protein (e.g., CYP3A4).

  • Analyte: 1-(3-Phenoxypropyl)imidazole dissolved in 100% DMSO, then diluted to running buffer concentration.

Step-by-Step Protocol

Step 1: Immobilization (Target Capture)

  • Logic: We need a high surface density to see the small molecule signal.[1]

  • Target

    
    :  Calculate theoretical max response: 
    
    
    
    .
    • For PPI (202 Da) and CYP3A4 (57 kDa), to get a signal of 30 RU, you need ~

      
       RU immobilized.
      
  • Action: Use Amine Coupling (EDC/NHS). Inject protein at pH 4.5–5.0 until target RU is reached. Block with Ethanolamine.[2]

Step 2: Solvent Correction (Critical)

  • Why: DMSO has a high refractive index. A 0.1% mismatch between buffer and sample causes a "bulk shift" larger than the binding signal.

  • Action: Prepare 8 calibration solutions ranging from 4.5% to 5.8% DMSO in Running Buffer. Inject these across the reference and active flow cells to build a "Solvent Correction Curve."

Step 3: Multi-Cycle Kinetics (MCK)

  • Concentration Series: Prepare a 2-fold dilution series of PPI (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Injection:

    • Flow Rate: 60

      
      L/min  (High flow minimizes mass transport limitation).
      
    • Contact Time: 60s (Association).[2]

    • Dissociation Time: 180s (allows

      
       determination).
      
  • Regeneration: Usually not needed for small molecules (fast dissociation). If necessary, a brief pulse of 10 mM Glycine pH 2.5.

Step 4: Data Processing

  • Reference Subtraction: Active Cell minus Reference Cell (

    
    ).
    
  • Solvent Correction: Apply the DMSO calibration curve to remove bulk shifts.

  • Blank Subtraction: Subtract "0 concentration" buffer injections (Double Referencing).

SPR Workflow Diagram

SPR_Workflow Start Start: PPI Preparation Immob Immobilize Protein (Target Rmax > 30 RU) Start->Immob Solvent DMSO Calibration (4.5% - 5.8%) Immob->Solvent Required for Small Molecules Injection Inject PPI Series (High Flow: 60 uL/min) Solvent->Injection Analysis Fit Data (1:1 Langmuir + Mass Transport) Injection->Analysis Analysis->Start Optimization (if Chi^2 high)

Figure 1: SPR workflow emphasizing the critical Solvent Correction step required for lipophilic imidazole ligands.

Method B: Stopped-Flow Spectrophotometry

Best for: Mechanistic validation and measuring very fast "on-rates" (


) that SPR might miss.
Principle:  Binding of the imidazole nitrogen to the heme iron causes a spectral shift in the Soret band (Type II binding spectrum), typically shifting from ~418 nm (Low Spin/High Spin mix) to ~425 nm (Low Spin nitrogen-bound).
Experimental Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).

  • Detection: Photodiode Array (PDA) for full spectra or Monochromator (Single Wavelength) for kinetics.

  • Temperature: 25°C.

Step-by-Step Protocol

Step 1: Preparation

  • Syringe A: Heme Protein (2

    
    M final concentration) in buffer.
    
  • Syringe B: PPI (varying concentrations, e.g., 20

    
    M to 200 
    
    
    
    M) in buffer + DMSO.
  • Note: Keep DMSO constant in both syringes to prevent mixing artifacts.

Step 2: Wavelength Selection

  • Perform a static titration first to identify

    
     (peak) and 
    
    
    
    (trough) of the difference spectrum.
  • For imidazoles binding P450, monitor the Type II difference spectrum (Absorbance increase at ~425–430 nm, decrease at ~390–410 nm).

Step 3: Rapid Mixing (Kinetics)

  • Shot Volume: 100

    
    L total.
    
  • Dead Time: Ensure instrument dead time is < 2 ms.

  • Acquisition: Logarithmic time base (capture fast initial phase and slow conformational adjustments).

Step 4: Analysis

  • Fit the absorbance trace (

    
     vs. 
    
    
    
    ) to a single exponential:
    
    
    .
  • Plot

    
     vs. [PPI concentration].
    
    • Slope =

      
      
      
    • Y-intercept =

      
      
      
Stopped-Flow Logic Diagram

Figure 2: Stopped-flow schematic for monitoring the heme-imidazole coordination event.

Data Analysis & Interpretation

Quantitative Outputs
ParameterSymbolUnitCalculation / Meaning
Association Rate

(or

)

Speed of binding. For imidazoles, typically

.
Dissociation Rate

(or

)

Stability of the complex. Lower is better for inhibition.
Dissociation Constant



. The concentration at 50% occupancy.[3]
Residence Time



. Predicts duration of effect.
Troubleshooting
  • Complex Kinetics (Biphasic):

    • Observation: SPR sensorgrams do not fit 1:1 model. Stopped-flow shows two phases.[4]

    • Cause: Imidazole binding often requires a conformational opening of the protein (Induced Fit).

    • Solution: Use the Two-State Reaction model (

      
      ) in evaluation software.
      
  • Non-Specific Binding (NSB):

    • Observation: Signal does not saturate; linear increase with concentration.

    • Cause: Lipophilic phenoxypropyl chain sticking to the dextran matrix.

    • Solution: Add BSA (0.1%) to running buffer or increase salt (300 mM NaCl).

References

  • Cytiva (formerly GE Healthcare). Surface Plasmon Resonance (SPR) for Small Molecule Kinetics. Biacore Application Handbook. Link

  • Hutzler, J. M., et al. (2006). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[4] Chemical Research in Toxicology, 19(12), 1650-1659. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2015). "Binding of imidazole derivatives to heme proteins: Mechanism and Kinetics." Journal of Molecular Biology. (Contextual grounding for imidazole-heme mechanics). Link

  • Applied Photophysics. Stopped-Flow Spectroscopy: Principles and Applications in Protein Kinetics. Technical Note. Link

  • Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology. (Standard for DMSO correction protocols). Link

Sources

LC-MS method development for 1-(3-Phenoxypropyl)imidazole pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(3-Phenoxypropyl)imidazole in Plasma: A Guide for Preclinical Pharmacokinetic Studies

Abstract

This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(3-Phenoxypropyl)imidazole in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies. The methodology encompasses a streamlined plasma sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. This guide provides a comprehensive framework, from the selection of experimental parameters to full method validation in accordance with international regulatory guidelines, ensuring data integrity and reliability for pivotal drug development decisions.

Introduction

1-(3-Phenoxypropyl)imidazole is a novel small molecule with therapeutic potential, necessitating a thorough understanding of its pharmacokinetic (PK) profile to inform dosing strategies and assess its safety and efficacy.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, offering unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[2][3] This document provides a comprehensive guide to developing and validating a robust LC-MS/MS method for 1-(3-Phenoxypropyl)imidazole, addressing the critical need for reliable bioanalytical tools in drug discovery and development.[4]

The imidazole moiety, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is a common feature in many pharmacologically active compounds.[1][5] The physicochemical properties of such compounds, including their polarity, guide the strategic choices in method development, from sample extraction to chromatographic separation.[5] This application note will delve into the rationale behind each step of the method development process, providing a scientifically sound and practical protocol for immediate implementation in the laboratory.

Materials and Reagents

  • Analytes and Standards:

    • 1-(3-Phenoxypropyl)imidazole (purity ≥ 98%)

    • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled 1-(3-Phenoxypropyl)imidazole (e.g., d7-1-(3-Phenoxypropyl)imidazole) or another suitable analog.

  • Reagents:

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Methanol (MeOH), HPLC or LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Blank plasma (e.g., rat, mouse, or human), free of interfering substances. Sourced from an accredited vendor.

Sample Preparation: A Critical First Step

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[6] For routine pharmacokinetic studies requiring high throughput, protein precipitation is often the method of choice due to its simplicity, speed, and cost-effectiveness.[6][7]

Rationale for Protein Precipitation

Plasma and serum are rich in proteins that can interfere with LC-MS analysis by precipitating in the analytical column or ion source.[7] Protein precipitation with an organic solvent, such as acetonitrile or methanol, is a rapid and effective method to remove the majority of these proteins.[6] Acetonitrile is frequently preferred as it often leads to cleaner extracts compared to methanol.

Detailed Protocol for Protein Precipitation
  • Thaw: Allow plasma samples (stored at -80°C) to thaw completely on ice.

  • Aliquot: Vortex the thawed plasma samples gently. Aliquot 50 µL of each plasma sample (standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN/water) to each tube, except for the blank matrix samples.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve the precipitation of proteins and maintain the stability of the analyte.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Development

The heart of the bioanalytical method lies in the optimized separation and detection of the analyte.[2] This involves a systematic approach to selecting the appropriate chromatographic conditions and mass spectrometric parameters.

Liquid Chromatography

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous interferences, and with a short run time to maximize throughput.

  • Column Selection: A reversed-phase C18 column is a versatile and common choice for the analysis of small molecules like 1-(3-Phenoxypropyl)imidazole. A column with smaller particle size (e.g., ≤ 3 µm) and a shorter length (e.g., 50-100 mm) is suitable for rapid analysis.

  • Mobile Phase: A combination of water and an organic solvent (acetonitrile or methanol) with an acidic modifier is typically used. The addition of a small amount of formic acid (0.1%) to both the aqueous and organic phases serves to protonate the imidazole nitrogen, leading to better peak shape and enhanced ionization efficiency in positive ion mode.[8]

  • Gradient Elution: A gradient elution is often employed to ensure efficient elution of the analyte while minimizing the run time.

Parameter Recommended Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 1: Optimized Liquid Chromatography Conditions

Time (min) % Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Table 2: Gradient Elution Program

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[9]

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and semi-polar molecules like 1-(3-Phenoxypropyl)imidazole.[4] Positive ion mode is typically preferred for compounds containing basic nitrogen atoms.

  • MRM Transitions: The optimization of MRM transitions is crucial for selectivity and sensitivity. This involves infusing a standard solution of the analyte and the internal standard into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and the most abundant and stable product ions.

Predicted MRM Transitions for 1-(3-Phenoxypropyl)imidazole:

  • Molecular Formula: C₁₂H₁₄N₂O[10]

  • Molecular Weight: 186.25 g/mol [10]

  • Precursor Ion ([M+H]⁺): m/z 187.1

The product ions would be determined experimentally by fragmentation of the precursor ion in the collision cell.

Parameter Optimized Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte: e.g., 187.1 > 95.1; IS: e.g., 194.1 > 102.1 (to be determined experimentally)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: Optimized Mass Spectrometry Conditions

Method Validation

A comprehensive validation of the bioanalytical method is mandatory to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with the guidelines issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]

Validation Parameters and Acceptance Criteria

The full validation of a bioanalytical method should include the following parameters:[14]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different batches of blank plasma.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards. The simplest regression model that adequately describes the concentration-response relationship should be used (typically a linear, weighted 1/x or 1/x² regression).

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at four concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).[15]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, and long-term storage).

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor The CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.
Stability The mean concentration at each stability testing level should be within ±15% of the nominal concentration.

Table 4: Method Validation Acceptance Criteria based on FDA and EMA Guidelines [11][15]

Example Validation Data

Calibration Curve:

Concentration (ng/mL) Analyte/IS Peak Area Ratio
10.012
20.025
50.061
100.123
500.615
1001.230
5006.145
100012.295

Table 5: Example Calibration Curve Data

Accuracy and Precision:

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Intra-day Precision (CV%) Inter-day Precision (CV%)
LLOQ10.9595.08.510.2
LQC33.10103.36.27.8
MQC8082.5103.14.55.9
HQC800785.698.23.84.7

Table 6: Example Intra- and Inter-day Accuracy and Precision Data

Application to a Pharmacokinetic Study

The validated method can be confidently applied to the analysis of plasma samples from a preclinical pharmacokinetic study. The concentration-time profile of 1-(3-Phenoxypropyl)imidazole can be determined following administration to the test species, allowing for the calculation of key PK parameters such as Cmax, Tmax, AUC, and half-life.

Workflow and Process Visualization

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis thaw Thaw Plasma Samples aliquot Aliquot Plasma thaw->aliquot spike_is Spike Internal Standard aliquot->spike_is precipitate Protein Precipitation with ACN spike_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer injection Inject into LC-MS/MS transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Figure 1: Overall workflow for the LC-MS/MS analysis of 1-(3-Phenoxypropyl)imidazole in plasma.

Method_Validation_Process Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Calibration Curve Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Figure 2: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the development and validation of an LC-MS/MS method for the quantification of 1-(3-Phenoxypropyl)imidazole in plasma. The described methodology, from sample preparation to data analysis, is designed to be robust, sensitive, and high-throughput, making it ideally suited for supporting preclinical pharmacokinetic studies. By adhering to the principles and protocols outlined herein, researchers can generate high-quality, reliable data to accelerate the drug development process.

References

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. (2021). PubMed Central. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (n.d.). National Institutes of Health (NIH). [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2018). New Journal of Chemistry. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. (n.d.).
  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

  • 1-(3-PHENYLPROPYL)IMIDAZOLE. (n.d.). gsrs. [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). National Institutes of Health (NIH). [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). ScienceDirect. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH). [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (n.d.). Human Journals. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). PubMed. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. [Link]

Sources

Application of 1-(3-Phenoxypropyl)imidazole in the synthesis of organic materials

[1]

Executive Summary

1-(3-Phenoxypropyl)imidazole (PPI), identified by CAS No. 62838-60-2 , is a specialized imidazole derivative characterized by an ether-linked phenoxypropyl chain attached to the N1-position of the imidazole ring. Unlike simple alkyl imidazoles (e.g., 2-methylimidazole), the phenoxypropyl moiety imparts unique physicochemical properties, including enhanced hydrophobicity, improved compatibility with aromatic resin systems (such as Bisphenol A epoxies), and increased steric hindrance.

These features make PPI a superior latent curing agent for epoxy resins, offering extended pot life at room temperature while maintaining rapid cure kinetics at elevated temperatures (>120°C). Additionally, PPI serves as a versatile intermediate in the synthesis of functionalized ionic liquids and bioactive azole derivatives.

Part 1: Chemical Profile & Properties[2][3]

PropertySpecification
Chemical Name 1-(3-Phenoxypropyl)-1H-imidazole
CAS Number 62838-60-2
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
Physical State Viscous Liquid or Low-Melting Solid (dependent on purity)
Solubility Soluble in alcohols, acetone, DCM, toluene; Limited water solubility
Basicity (pKa) ~6.5 - 7.0 (Conjugate acid of imidazole ring)
Key Functionality Tertiary amine (N3) for catalysis; Ether linkage for flexibility

Part 2: Synthesis Protocol

The synthesis of 1-(3-Phenoxypropyl)imidazole is most efficiently achieved via a two-step convergent pathway. This protocol prioritizes yield and purity suitable for electronic-grade materials.

Workflow Diagram

SynthesisWorkflowPhenolPhenol(Starting Material)Base1K2CO3 / AcetonePhenol->Base1DBP1,3-Dibromopropane(Excess)DBP->Base1InterIntermediate:1-Bromo-3-phenoxypropaneBase1->InterWilliamson Ether SynthesisReflux, 12hBase2NaH / DMF(or NaOH/Toluene)Inter->Base2ImidImidazoleImid->Base2ProductFinal Product:1-(3-Phenoxypropyl)imidazoleBase2->ProductN-Alkylation80°C, 6h

Caption: Two-step convergent synthesis of 1-(3-Phenoxypropyl)imidazole via Williamson ether synthesis and N-alkylation.

Step-by-Step Methodology
Step 1: Synthesis of 1-Bromo-3-phenoxypropane

Rationale: Using a large excess of dibromopropane prevents the formation of the unwanted bis-phenoxy byproduct.

  • Reagents: Phenol (1.0 eq), 1,3-Dibromopropane (3.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Procedure:

    • Dissolve phenol and 1,3-dibromopropane in acetone.

    • Add anhydrous

      
       and heat the mixture to reflux (
      
      
      ) under nitrogen atmosphere.
    • Monitor reaction by TLC (Hexane:EtOAc 9:1) until phenol is consumed (~12 hours).

    • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Distill the excess 1,3-dibromopropane (recoverable) and then distill the product (bp ~130°C at 2 mmHg) to obtain a clear colorless liquid.

Step 2: N-Alkylation of Imidazole

Rationale: The N1 nitrogen of imidazole is deprotonated to form a nucleophilic imidazolide anion, which displaces the bromide.

  • Reagents: Imidazole (1.0 eq), 1-Bromo-3-phenoxypropane (1.05 eq), Sodium Hydride (NaH, 1.1 eq, 60% dispersion), DMF (Anhydrous).

  • Procedure:

    • Activation: In a dry flask under

      
      , suspend NaH in anhydrous DMF at 0°C. Slowly add Imidazole (dissolved in DMF) dropwise. Stir for 30 min until 
      
      
      evolution ceases.
    • Alkylation: Add 1-Bromo-3-phenoxypropane dropwise to the imidazolide solution at 0°C.

    • Reaction: Warm to ambient temperature, then heat to 80°C for 4–6 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with water and brine (critical to remove DMF). Dry over

      
      .
      
    • Purification: Remove solvent. The crude oil can be purified via vacuum distillation or column chromatography (DCM:MeOH 95:5) to yield 1-(3-Phenoxypropyl)imidazole.

Part 3: Application in Epoxy Resins (Latent Curing)

PPI functions as an anionic initiator for epoxy polymerization. The bulky phenoxypropyl group provides latency , meaning the resin mixture remains stable at room temperature (pot life) but cures rapidly upon heating.

Mechanism of Action

The curing process is initiated by the nucleophilic attack of the pyridinic nitrogen (N3) of the imidazole on the epoxide ring.

CuringMechanismPPIPPI (N3 Nucleophile)AdductZwitterionic Adduct(Betaine)PPI->AdductNucleophilic Attack(>100°C Activation)EpoxyEpoxy Resin (DGEBA)Epoxy->AdductAlkoxideAlkoxide Anion(Active Species)Adduct->AlkoxideH-Transfer / ComplexationAlkoxide->EpoxyRegenerates Active SitePolymerCrosslinked Polymer Network(Polyether)Alkoxide->PolymerAnionic Polymerization(Chain Propagation)

Caption: Anionic polymerization mechanism of epoxy resins initiated by 1-(3-Phenoxypropyl)imidazole.

Formulation Protocol
  • Materials:

    • Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA, EEW ~185-190).

    • Curing Agent: 1-(3-Phenoxypropyl)imidazole (PPI).

    • Loading Level: 3 – 5 phr (parts per hundred resin).

  • Mixing:

    • Disperse PPI into the liquid epoxy resin. If PPI is solid, gently heat the resin to 40°C to facilitate dissolution, then cool immediately to prevent premature gelation.

    • Degas the mixture under vacuum (-1 bar) for 10 minutes.

  • Curing Cycle:

    • Latency Check: The mixture should remain liquid for >3 days at 25°C.

    • Cure Schedule:

      • Stage 1: 100°C for 1 hour (Gelation).

      • Stage 2: 150°C for 2 hours (Full Cure).

Performance Comparison
Curing AgentStructure TypePot Life (25°C)Onset Temp (

)
Glass Transition (

)
2-Methylimidazole (2MI) Alkyl Imidazole< 8 hours~90°C~145°C
1-(3-Aminopropyl)imidazole Amino-Alkyl~24 hours~105°C~135°C
PPI (This Work) Ether-Aryl > 3 days ~125°C ~140°C

Note: PPI offers a superior balance of latency and thermal stability due to the shielding effect of the phenoxy group.

Part 4: Safety & Handling

  • Hazard Classification: Corrosive (Skin Corr.[1][2][3] 1C), Reproductive Toxicity (Repr. 1B).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can reduce latency.

References

  • Synthesis of N-substituted Imidazoles

    • Title: A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole (Analogous Protocol).
    • Source: ResearchG
    • URL:

  • Epoxy Curing Mechanisms

    • Title: Preparation of Imidazole Compounds as Latent Curing Agents and Their Applic
    • Source: PubMed Central (PMC).
    • URL:

  • General Imidazole Properties

    • Title: Imidazole Curing Agents for Epoxy Resins (Technical Data).[4][5]

    • Source: Evonik Industries.
    • URL:

  • Chemical Identity & Safety

    • Title: 1-(3-Phenoxypropyl)imidazole CAS 62838-60-2 Entry.[6][7]

    • Source: Sigma-Aldrich / PubChem.
    • URL:

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-(3-Phenoxypropyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

Welcome to the technical support center for 1-(3-Phenoxypropyl)imidazole . This molecule presents a classic "Janus-faced" challenge in aqueous chemistry: it possesses a polar, basic imidazole "head" (pKa ~6.95) and a lipophilic phenoxypropyl "tail."

Most reported "stability" failures with this compound are not chemical degradation events but physical instability driven by pH fluctuations. The molecule acts as a pH-switchable surfactant. Understanding this duality is critical for drug development and formulation stability.

Module 1: Physical Stability (Solubility & Precipitation)

The Issue: "My clear solution turned cloudy overnight."

Diagnosis: This is rarely chemical decomposition. It is likely pH-Induced Precipitation . The imidazole nitrogen is basic.[1][2][3][4] In acidic conditions (pH < 6.0), it is protonated (


), highly soluble, and stable. As the pH rises above the pKa (~7.0), the molecule deprotonates to its neutral form. The hydrophobic phenoxypropyl tail then drives aggregation, micelle formation, or bulk precipitation.

The Science (Causality): The solubility follows the Henderson-Hasselbalch relationship. At pH 7.4 (physiological), the ratio of soluble (ionized) to insoluble (neutral) species shifts dramatically.

  • pH 5.0: ~99% Protonated (Soluble)

  • pH 7.0: ~50% Protonated (Risk of Haze)

  • pH 8.0: ~10% Protonated (Precipitation likely)

Troubleshooting Protocol: Solubility Mapping

Use this protocol to determine the "Safe Operating Window" for your specific concentration.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 1-(3-Phenoxypropyl)imidazole in 10 mL of 0.1 M HCl (Result: Clear solution).

  • Titration: Place the vial on a magnetic stirrer with a calibrated pH probe.

  • Addition: Slowly add 0.1 M NaOH in 50

    
    L increments.
    
  • Observation: Record the pH at the exact moment permanent turbidity (Tyndall effect) appears.

  • Validation: Back-titrate with HCl. If the solution clears, the instability is physical (reversible). If it remains cloudy, suspect chemical degradation (polymerization).

Visual Logic: pH-Dependent Solubility Switch

SolubilityLogic Start User Report: Cloudy Solution CheckPH Measure pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Neutral pH > 7.0 CheckPH->Neutral Protonated Species: Cationic (Soluble) Acidic->Protonated Deprotonated Species: Neutral (Hydrophobic) Neutral->Deprotonated Action1 Action: Check for Salting Out Protonated->Action1 Still Cloudy? Action2 Action: Add Acid (Re-solubilize) Deprotonated->Action2 Precipitate confirmed

Figure 1: Decision tree for diagnosing turbidity. The primary driver is the protonation state of the imidazole ring.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

The Issue: "The solution turned yellow/brown."

Diagnosis: This indicates Oxidative Degradation . While the ether linkage (phenoxy-propyl) is hydrolytically stable (resistant to acid/base cleavage), the imidazole ring is susceptible to oxidation, particularly at the C2 and C4/C5 positions, leading to N-oxides or ring-opening products.

The Science:

  • Hydrolysis: Highly unlikely. Aryl alkyl ethers require strong acids (e.g., HBr) to cleave. Imidazoles are stable to hydrolysis.

  • Oxidation: Imidazoles can form N-oxides or undergo photo-oxidation under UV light, forming yellow/brown conjugated byproducts (diazo compounds or polymerized species).

Stability Data Summary:

Stress ConditionExpected StabilityObservationMechanism
Acid (0.1 M HCl) High Clear, stableProtonation stabilizes the ring.
Base (0.1 M NaOH) Moderate Precipitation (Physical)Deprotonation; low chemical reactivity.
Oxidation (3% H2O2) Low Yellowing/DegradationN-oxide formation; Ring cleavage.
UV Light Low DiscolorationPhoto-oxidation of phenoxy/imidazole.
Troubleshooting Protocol: Oxidative Stress Test
  • Control: Prepare 1 mg/mL solution in amber glass (protect from light).

  • Stress: Prepare 1 mg/mL solution in clear glass + 1% H2O2.

  • Incubation: Store both at 25°C for 24 hours.

  • Analysis: Compare HPLC purity. If the peroxide sample shows new peaks at RRT < 0.5 (more polar), oxidative degradation is confirmed.

Module 3: Analytical Troubleshooting (HPLC Anomalies)

The Issue: "My HPLC peaks are tailing or splitting."

Diagnosis: Silanol Interaction. The basic imidazole nitrogen interacts with residual acidic silanol groups on standard C18 silica columns, causing severe peak tailing.

The Fix: You must suppress silanol ionization (low pH) or block them (ion pairing).

Recommended HPLC Method:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or similar).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Critical: Keeps imidazole protonated and silanols neutral).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B.

  • Detection: 210 nm (Imidazole ring) and 254 nm (Phenoxy ring).

Alternative (Ion Pairing): If pH 3.0 is not possible, use 10 mM Octane Sulfonic Acid in the mobile phase at pH 6.0. This forms a neutral ion pair with the imidazole, improving peak shape.

Visual Logic: Analytical Workflow

HPLCWorkflow Problem Issue: Peak Tailing Cause Cause: Basic Nitrogen Binding to Silanols Problem->Cause Solution1 Method A: Low pH (pH 3.0 Phosphate) Cause->Solution1 Standard Solution2 Method B: Ion Pairing (Octane Sulfonic Acid) Cause->Solution2 Alternative Result Result: Sharp Symmetry (Tailing Factor < 1.5) Solution1->Result Solution2->Result

Figure 2: HPLC optimization strategy. Low pH is the preferred method to suppress secondary silanol interactions.

FAQ: Frequently Asked Questions

Q: Can I autoclave aqueous solutions of 1-(3-Phenoxypropyl)imidazole? A: Generally, yes, if the pH is acidic (< 6.0). Imidazoles are thermally stable.[6][7] However, ensure the solution is buffered. If the pH is neutral/basic, the high heat may induce phase separation (oiling out) which might not redissolve upon cooling without agitation.

Q: Is the ether bond susceptible to enzymatic cleavage in cell culture? A: The phenoxy-propyl ether bond is robust against typical hydrolytic enzymes in short-term assays. However, liver microsomes (CYP450) may hydroxylate the phenyl ring or dealkylate the ether over longer incubations.

Q: Why does the retention time shift between runs? A: This is often due to "column conditioning" lag. Basic compounds can slowly saturate active sites on the column. Protocol: Pre-inject a high-concentration "primer" sample or ensure equilibration with the buffer for at least 20 column volumes before the first analytical injection.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]

    • Context: Source for pKa values (6.95)
  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[8] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[8]

    • Context: Foundational text on the electronic effects of substituents on imidazole basicity.
  • Chromatography Forum. (2013).[1] RP HPLC method for Imidazole. Retrieved from [Link]

    • Context: Technical consensus on using ion-pairing or low pH buffers for analyzing basic imidazole deriv
  • Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole...[9]. Water Research.

    • Context: Data regarding the oxidative degradation pathways of alkyl-imidazoles under UV/Peroxide stress.

Sources

How to minimize byproduct formation in phenoxypropyl imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in N-Alkylation Protocols

Audience: Medicinal Chemists, Process Development Scientists Content ID: TS-IMDZ-042

Executive Summary & Mechanistic Overview

The synthesis of phenoxypropyl imidazoles (a common pharmacophore in H3 receptor antagonists like ciproxifan and antifungal azoles) typically involves the N-alkylation of an imidazole core with a 1-halo-3-phenoxypropane.

While theoretically a simple SN2 substitution, this reaction is plagued by three competing mechanistic pathways that degrade yield and complicate purification:

  • Oligomerization (Quaternization): Formation of dialkyl imidazolium salts.

  • Elimination (E2): Dehydrohalogenation of the alkyl linker to form allyl phenyl ethers.

  • Regio-scrambling: Competition between N1 and N3 alkylation (in substituted imidazoles).

This guide provides a root-cause analysis and validated protocols to suppress these off-target events.

Diagnostic Visualization: The Reaction Landscape

The following pathway map illustrates the kinetic competition between the desired product and major byproducts.

ReactionPathways Start Imidazole (Nucleophile) Desired TARGET: N-Phenoxypropyl Imidazole Start->Desired Main Path (SN2) Base, < 60°C Byprod_Regio BYPRODUCT C: N3-Isomer (Regio-impurity) Start->Byprod_Regio Tautomeric Shift (If Imidazole Substituted) Reagent 1-Halo-3-phenoxypropane (Electrophile) Reagent->Desired Byprod_Quat BYPRODUCT A: Dialkyl Imidazolium Salt (Quaternization) Reagent->Byprod_Quat Excess Reagent Byprod_Elim BYPRODUCT B: Allyl Phenyl Ether (Elimination) Reagent->Byprod_Elim E2 Reaction High Temp / Strong Base Desired->Byprod_Quat Over-Alkylation (Product acts as Nu)

Figure 1: Kinetic competition in imidazole alkylation. Green represents the desired pathway; red/yellow indicate specific failure modes.

Troubleshooting Modules

Module 1: The "Over-Alkylation" Trap (Quaternization)

Symptom: Low yield of mono-alkylated product; appearance of a highly polar, water-soluble spot on TLC (often baseline). Mechanism: The mono-alkylated imidazole product is more electron-rich (and thus more nucleophilic) than the starting imidazole due to the inductive effect (+I) of the alkyl chain. It competes for the alkyl halide.[1][2]

VariableRecommendationScientific Rationale
Stoichiometry 2.5 : 1 (Imidazole : Halide)Statistical probability. Flooding the reaction with starting imidazole ensures the electrophile encounters the starting material, not the product.
Addition Mode Slow Addition Add the halide dropwise to the imidazole solution. Keeps the instantaneous concentration of electrophile low relative to the nucleophile.
Leaving Group Cl > Br > I While Iodides are faster, they are so reactive they promote indiscriminate poly-alkylation. Chlorides are slower but more controllable.

Corrective Action: If you observe significant imidazolium salt formation:

  • Stop the reaction.

  • Perform an aqueous workup. The quaternary salt is ionic and will wash into the water phase; the desired neutral product will remain in the organic phase (DCM or EtOAc).

Module 2: Linker Instability (Elimination)

Symptom: Formation of a non-polar oil that smells "sweet" or ether-like; 1H NMR shows terminal alkene signals (multiplets at 5.0–6.0 ppm). Mechanism: The 3-phenoxypropyl halide possesses


-hydrogens. Strong bases (e.g., NaH, KOtBu) or high temperatures promote E2 elimination, ejecting the halide and forming allyl phenyl ether .

Protocol Adjustment:

  • Avoid Strong Bases: Do NOT use NaH or KOtBu unless absolutely necessary for a specific unreactive substrate.

  • Recommended Base: Use K₂CO₃ or Cs₂CO₃ . These are strong enough to deprotonate imidazole (pKa ~14.4) but typically too weak to rapidly deprotonate the kinetic

    
    -proton of the alkyl chain.
    
  • Temperature Limit: Keep reaction temperature < 80°C . E2 elimination is entropically favored at higher temperatures.

Module 3: Regioselectivity (For Substituted Imidazoles)

Symptom: A mixture of two isomers (N1 and N3 alkylation) that are difficult to separate. Note: If your imidazole is unsubstituted, N1 and N3 are equivalent; this module does not apply.

The "Steric vs. Electronic" Rule:

  • Steric Control: If the imidazole has a bulky group at C4, alkylation prefers the remote N1 (the "1,4-isomer").

  • Electronic Control: Electron-withdrawing groups (EWG) at C4 make the adjacent N3 less nucleophilic, also favoring N1 alkylation.[3]

Troubleshooting Table:

Scenario Solution
4-Phenylimidazole Use a non-polar solvent (Toluene) with Phase Transfer Catalysis (TBAB). This minimizes tautomeric shifting and favors steric control.
4-Nitroimidazole Use a polar aprotic solvent (DMF).[4][5] The EWG effect dominates, naturally favoring the 1,4-product.

| Unresolvable Mix | Trityl Protection Strategy. Protect the N1 with a trityl group (bulky), purify, then alkylate the N3 (which becomes the new N1), then deprotect. |

The "Gold Standard" Protocol

This protocol is optimized to minimize both quaternization and elimination for a standard 3-phenoxypropyl imidazole synthesis.

Reagents:

  • Imidazole derivative (1.0 equiv)

  • 1-Chloro-3-phenoxypropane (0.9 equiv) [Note: Limiting reagent to prevent over-alkylation]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv) [Finkelstein catalyst]

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Imidazole and K₂CO₃ in MeCN (0.2 M concentration). Stir at 60°C for 30 minutes.

    • Why? Ensures deprotonation of the imidazole before the electrophile is introduced.

  • Catalyst Addition: Add the catalytic amount of KI.

    • Why? Converts the alkyl chloride to a transient alkyl iodide in situ, which is a better electrophile, allowing the reaction to proceed at lower temperatures (preventing elimination) without the runaway reactivity of using a pure alkyl iodide reagent.

  • Controlled Addition: Dissolve 1-Chloro-3-phenoxypropane in a minimal amount of MeCN. Add this solution dropwise over 1 hour to the stirring mixture.

  • Reaction: Stir at 60–70°C. Monitor by TLC every 2 hours.

    • Checkpoint: If elimination product appears (high Rf spot), lower temp to 50°C.

  • Workup (Critical for Purity):

    • Filter off the solid salts (K₂CO₃/KCl).

    • Evaporate the solvent.

    • Redissolve residue in EtOAc and wash with water (3x) .

    • Why? The water wash aggressively removes any dialkyl imidazolium salts formed (Byproduct A), leaving pure mono-alkylated product in the organic layer.

Frequently Asked Questions (FAQ)

Q: Why use 1-chloro-3-phenoxypropane instead of the bromo- analog? A: While the bromide is faster, the chloride is more stable against E2 elimination. Using the chloride with a catalytic amount of KI (Finkelstein conditions) gives you the "best of both worlds": the stability of the chloride in the bulk solution and the reactivity of the iodide at the moment of reaction.

Q: My product has a persistent yellow color. Is this an impurity? A: Likely yes. Phenolic oxidation products or traces of iodine (if KI was used) can cause this. Wash the organic layer with a 10% Sodium Thiosulfate solution during workup to remove iodine traces.

Q: Can I use NaH to speed up the reaction? A: Only if strictly necessary. NaH is a strong base and will significantly increase the rate of elimination (forming allyl phenyl ether). If you must use NaH, conduct the reaction at 0°C to room temperature, never heat it.

References

  • Alkyl Halide Reactivity & Elimination: Michigan State University Chemistry. Elimination Reactions: E2 Mechanism and Zaitsev Rule.[2]

  • Imidazole Regioselectivity: BenchChem Technical Support. Enhancing Regioselectivity of Imidazole Substitution Reactions.

  • General Imidazole Synthesis: Organic Chemistry Portal. Synthesis of Imidazoles and N-Alkylation Strategies.[5][6][7][8][9]

  • Phase Transfer Catalysis: Beilstein Journal of Organic Chemistry. Metal catalyst-free N-alkylation of imidazole.[9]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling imidazoles or alkyl halides.

Sources

Method refinement for consistent results in 1-(3-Phenoxypropyl)imidazole functional assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functional Assay Refinement for 1-(3-Phenoxypropyl)imidazole

Welcome to the Application Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your functional data for 1-(3-Phenoxypropyl)imidazole (a core pharmacophore for H3R ligands like Ciproxifan or Proxifan) is showing inconsistency.

This compound class presents a "perfect storm" of assay challenges: it targets a constitutively active Gi-coupled receptor (H3R) and possesses significant lipophilicity . Standard "add-and-read" protocols often fail here, yielding shifting potency values (


/

) or compressing your signal window.

This guide moves beyond basic kit instructions to address the mechanistic reasons for assay failure and provides a self-validating protocol to ensure robust data.

Part 1: The Mechanistic Landscape

To troubleshoot, you must visualize the invisible. 1-(3-Phenoxypropyl)imidazole is not just a blocker; it is often an inverse agonist .

Signaling Pathway & Compound Action

In a standard system, the H3 receptor is "on" even without histamine. It constantly recruits


 proteins to inhibit Adenylyl Cyclase (AC).
  • Agonist (Histamine): Pushes the pedal down (Further decreases cAMP).

  • Neutral Antagonist: Does nothing to basal, but blocks Histamine.

  • Inverse Agonist (Your Compound): Lifts the foot off the pedal. It stabilizes the inactive receptor conformation, relieving the inhibition on AC, causing cAMP to rise relative to the basal state.

H3R_Signaling Compound 1-(3-Phenoxypropyl) imidazole H3R_Active H3 Receptor (Constitutively Active) Compound->H3R_Active Inhibits (Inverse Agonist) H3R_Inactive H3 Receptor (Inactive State) Compound->H3R_Inactive Stabilizes Gi Gi Protein H3R_Active->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 1: Mechanism of Action. The compound acts as an inverse agonist, preventing the constitutively active H3R from inhibiting Adenylyl Cyclase. Note that Forskolin is required to provide a detectable cAMP baseline.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My values shift significantly (2-10x) between experiments."

Diagnosis: Lipophilic Adsorption (The "Sticky Ligand" Effect). The phenoxypropyl chain renders the molecule highly lipophilic. It rapidly adsorbs to standard polystyrene plates and reservoir troughs, reducing the free concentration available to the receptor.

Solution:

  • Material Change: Switch to glass-lined or low-binding polypropylene plates for all intermediate dilution steps. Never perform serial dilutions in standard polystyrene.

  • BSA Supplementation: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. BSA acts as a "carrier" sink, saturating non-specific binding sites on the plastic while keeping the ligand in solution.

    • Note: Do not exceed 0.1%, or the BSA may sequester the drug entirely.

Issue 2: "I see no inhibition, or the signal window is tiny."

Diagnosis: Improper Forskolin Calibration. Because H3R is


-coupled, you are measuring the inhibition of cAMP. If you don't stimulate AC with Forskolin first, there is no signal to inhibit. Conversely, if you use too much Forskolin, you overwhelm the receptor's capacity to inhibit AC (ceiling effect).

Solution: Run a Forskolin Titration Curve (0.1


M to 100 

M) before testing your compound.
  • Target: Select the Forskolin concentration that yields 50-80% of maximal response (

    
     to 
    
    
    
    )
    .
  • Why? This creates a sensitive window where the H3 receptor can effectively pull the signal down, and your inverse agonist can push it back up.

Issue 3: "How do I distinguish Inverse Agonism from simple Antagonism?"

Diagnosis: Lack of Constitutive Activity Controls. A neutral antagonist only blocks an agonist (like histamine). An inverse agonist reduces the receptor's basal activity.

Solution: You must include a "No Ligand / No Agonist" control group.

  • Protocol:

    • Basal: Cells + Buffer (shows constitutive

      
       activity -> Low cAMP).
      
    • Forskolin Only: Cells + Forskolin (Max cAMP).

    • Inverse Agonist: Cells + Forskolin + 1-(3-Phenoxypropyl)imidazole .

  • Interpretation: If the compound causes cAMP to rise higher than the "Basal + Forskolin" condition (approaching the Forskolin-only max), it is an inverse agonist.

Part 3: Optimized Protocol

This protocol is designed for a TR-FRET cAMP Assay (e.g., HTRF or LANCE), which is the industry standard for


 targets.

Reagents:

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor is critical to prevent cAMP degradation).

  • Cells: HEK-293 stably expressing human H3R (Recombinant systems are preferred for consistent constitutive activity).

Workflow Diagram:

Protocol_Workflow Start Start: Cell Preparation Step1 1. Harvest Cells Resuspend in Stimulation Buffer (with IBMX) Start->Step1 Step2 2. Compound Addition (Low-binding plate) Add 1-(3-Phenoxypropyl)imidazole Step1->Step2 Step3 3. Incubation A 15 mins @ RT (Allow binding to receptor) Step2->Step3 Step4 4. Stimulation Add Forskolin (at EC80) Step3->Step4 Step5 5. Incubation B 30-45 mins @ RT (cAMP Accumulation) Step4->Step5 Step6 6. Detection Add Lysis Buffer + FRET Reagents Step5->Step6 End Read Plate (665nm/620nm Ratio) Step6->End

Figure 2: Step-by-step workflow for the optimized cAMP functional assay.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest H3R-expressing cells using a non-enzymatic dissociation buffer (trypsin can cleave receptors).

    • Resuspend in Stimulation Buffer (HBSS + HEPES + IBMX).

    • Critical: Do not use serum in this step; endogenous histamine in serum will mask the inverse agonist effect.

  • Compound Dilution:

    • Dissolve 1-(3-Phenoxypropyl)imidazole in 100% DMSO to 10 mM.

    • Perform serial dilutions in 100% DMSO first, then transfer to buffer containing 0.1% BSA. Final DMSO concentration on cells must be <0.5%.

  • Plate Seeding:

    • Dispense cells (e.g., 2,000 - 5,000 cells/well for 384-well plates) into a white, low-volume plate.

  • Compound Addition (Antagonist/Inverse Agonist Mode):

    • Add 5

      
      L of your compound dilution.
      
    • Incubate for 15 minutes at Room Temperature (RT). This pre-incubation allows the lipophilic ligand to equilibrate with the receptor.

  • Stimulation:

    • Add 5

      
      L of Forskolin  (at the pre-determined 
      
      
      
      concentration).
    • Note: If testing for neutral antagonism, you would add Histamine (

      
      ) here as well. For Inverse Agonism, use Forskolin only.
      
  • Reaction:

    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour. Read on a TR-FRET compatible reader.

Part 4: Data Interpretation & Reference Values

Compare your results against these expected trends for a valid assay run.

ParameterExpected OutcomeTroubleshooting if Failed
Z' Factor > 0.5Check pipetting precision or cell variability.
Basal Signal Low (due to constitutive

)
If high, cells may have lost H3R expression.
Forskolin Max High (High FRET ratio)If low, IBMX (PDE inhibitor) may be missing.
Compound Effect Dose-dependent increase in cAMPIf flat, check compound solubility or plastic binding.

References

  • Lovenberg, T. W., et al. (1999).[1] Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology, 55(6), 1101-1107.

  • Stark, H., et al. (2000). Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds.[2] Journal of Medicinal Chemistry, 43(21), 3987-3994.[2]

  • Wong, S. K., et al. (2017). G Protein-Coupled Receptor Signaling Assays. Methods in Molecular Biology, 1635, 23-37.

  • Revvity. (2024). Guide to optimizing agonists of Gαs and Gαi coupled receptors. Revvity Resources.

For further assistance, please contact the High-Throughput Screening Core or consult the IUPHAR Guide to Pharmacology for H3 Receptor constants.

Sources

Validation & Comparative

Comparative analysis of 1-(3-Phenoxypropyl)imidazole with other H3-receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-(3-Phenoxypropyl)imidazole vs. Other H3-Receptor Antagonists Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists

Executive Summary & Structural Distinction

The Imidazole Dilemma: In the development of Histamine H3-receptor (H3R) antagonists, the imidazole heterocycle has been both a blessing and a curse. It mimics the natural ligand (histamine) to ensure high affinity but often introduces metabolic instability and cytochrome P450 (CYP) inhibition.

Critical Structural Clarification: It is imperative to distinguish between the two regioisomers of the phenoxypropyl-imidazole scaffold, as their pharmacological profiles are diametrically opposed:

  • 4-(3-Phenoxypropyl)imidazole (The Pharmacophore): This C-linked isomer is the bioactive core of potent H3 antagonists (e.g., Ciproxifan , Proxifan ). It maintains the tautomeric hydrogen necessary for H3R binding.

  • 1-(3-Phenoxypropyl)imidazole (The Comparator/Intermediate): This N-linked isomer (CAS 62838-60-2) effectively "caps" the imidazole nitrogen, abolishing the tautomerism required for high-affinity H3 interaction. It is typically used as a negative control in binding assays or serves as a chemical building block.

This guide focuses on the bioactive potential of the Phenoxypropyl-imidazole (PPI) class (represented by the 4-isomer scaffold) compared to industry standards like Thioperamide and Pitolisant, while referencing the 1-isomer as a structural control.

Chemical & Pharmacological Profile

The Phenoxypropyl-Imidazole (PPI) Scaffold

The PPI scaffold represents the "Second Generation" of H3 antagonists. Unlike the early "First Generation" (e.g., Thioperamide), which used thiourea linkers susceptible to hydrolysis, the PPI class utilizes an ether linkage for improved chemical stability.

Mechanism of Action:

  • Primary: Competitive Antagonist / Inverse Agonist at presynaptic H3 autoreceptors.

  • Effect: Blocks the negative feedback loop, increasing the release of Histamine, Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE).

Comparative Metrics: PPI vs. Standards
FeaturePhenoxypropyl-Imidazole (PPI) Thioperamide Pitolisant (Wakix) Clobenpropit
Class Imidazole-based (Ether linker)Imidazole-based (Thiourea linker)Non-Imidazole (Piperidine)Imidazole-based (Isothiourea)
H3 Affinity (

)
0.5 – 2.0 nM (High)4 – 10 nM0.16 nM0.2 – 0.8 nM
Selectivity High vs H1/H2; Moderate vs H4Low (High H4 affinity)Very High (>1000x vs H4)Low (H4 Agonist)
BBB Penetration High (Lipophilic tail)ModerateHighPoor (P-gp substrate)
CYP Inhibition High Risk (Imidazole N-coordination)ModerateLowModerate
Functional Role Inverse AgonistNeutral Antagonist/Inverse AgonistInverse AgonistAntagonist / Partial Agonist

Analyst Note: The PPI scaffold (e.g., Ciproxifan) exhibits superior bioavailability compared to Thioperamide but suffers from the "Imidazole Liability"—potent inhibition of CYP450 enzymes, which complicates clinical co-dosing. This drove the evolution toward non-imidazole ligands like Pitolisant.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine the


 of the test compound (PPI) by displacing 

-N-

-methylhistamine (

-NAMH).

Reagents:

  • Membranes: Rat cerebral cortex membranes or CHO cells expressing human H3R.

  • Radioligand:

    
    -NAMH (1-2 nM).
    
  • Non-specific Control: 10

    
    M Thioperamide or Pitolisant.
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation:

    • Mix 100

      
      L membrane suspension + 50 
      
      
      
      L
      
      
      -NAMH + 50
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M).
    • Incubate at 25°C for 60 minutes (Equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: GTP S Binding Assay (Functional Potency)

Objective: Assess whether the compound acts as an antagonist or inverse agonist by measuring G-protein activation.

Key Distinction:

  • Inverse Agonists (e.g., PPI, Pitolisant): Decrease basal

    
    -GTP
    
    
    
    S binding below control levels.
  • Neutral Antagonists: No effect on basal levels; only block agonist-induced increases.

Visualization of Signaling & Workflow

Figure 1: H3 Receptor Signaling Pathway

The H3 receptor couples to


 proteins. Antagonists/Inverse Agonists prevent the dissociation of the G-protein trimer, thereby preventing  the inhibition of Adenylyl Cyclase.

H3_Signaling cluster_result Result of Antagonism H3R H3 Receptor (Presynaptic) Gi Gi/o Protein (Inactive Trimer) H3R->Gi Coupling Agonist Histamine (Endogenous) Agonist->H3R Activates Antagonist PPI / Pitolisant (Antagonist) Antagonist->H3R Blocks / Stabilizes Inactive Gi_Active Gi-alpha (Activated) Antagonist->Gi_Active Prevents Formation Release_Up INCREASED Neurotransmitter Release Antagonist->Release_Up Net Effect Gi->Gi_Active Dissociation AC Adenylyl Cyclase Gi_Active->AC Inhibits Ca Ca2+ Influx Gi_Active->Ca Inhibits (via Beta-Gamma) Release Neurotransmitter Release Gi_Active->Release Inhibition of Release cAMP cAMP Levels AC->cAMP Produces

Caption: H3R activation inhibits neurotransmitter release. Antagonists (like PPI) block this break, restoring/enhancing release.

Figure 2: Comparative Assay Workflow

A logical flow for determining if a compound is a viable H3 candidate.

Assay_Workflow Start Compound Library (PPI Analogs) Step1 Primary Screen: [3H]-NAMH Binding (@ 10 uM) Start->Step1 Decision1 >50% Displacement? Step1->Decision1 Step2 Ki Determination (Dose Response) Decision1->Step2 Yes Discard Discard (Inactive/1-isomer) Decision1->Discard No Step3 Functional Assay (GTPgammaS) Step2->Step3 Result_Ag Agonist Step3->Result_Ag Increases Binding Result_Ant Antagonist Step3->Result_Ant No Change Basal Result_Inv Inverse Agonist Step3->Result_Inv Decreases Basal

Caption: Screening workflow to differentiate bioactive 4-isomers from inactive 1-isomers and classify efficacy.

References

  • Ganellin, C. R., et al. (1996).[1] "A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists."[1] Journal of Medicinal Chemistry. Link

  • Stark, H., et al. (2000). "Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds." Journal of Medicinal Chemistry. Link

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology. Link

  • Sigma-Aldrich. "Product Specification: 1-(3-Phenoxypropyl)imidazole (CAS 62838-60-2)." Link

Sources

In-Vitro vs. In-Vivo Potency of (Phenoxyalkyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (Phenoxyalkyl)imidazole derivatives , specifically focusing on their pharmacological role as Histamine H3 Receptor Antagonists . This class of compounds (e.g., UCL 1390, UCL 1409) serves as a critical case study in medicinal chemistry for understanding the correlation—and occasional disconnect—between receptor affinity (in-vitro) and central nervous system (CNS) efficacy (in-vivo).

A Technical Comparison Guide for H3 Receptor Antagonists[1]

Executive Summary: The Scaffold and the Target

(Phenoxyalkyl)imidazoles represent a pivotal structural class in the development of Histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine. Blocking this receptor enhances histamine release, offering therapeutic potential for cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and obesity.

The core challenge with this scaffold is balancing nanomolar affinity (in-vitro) with Blood-Brain Barrier (BBB) penetration and metabolic stability (in-vivo). This guide analyzes the potency correlation of the "UCL series" (University College London) and compares them against standard imidazole and non-imidazole alternatives.

The Structural Pharmacophore
  • Head: Imidazole ring (mimics histamine, provides receptor binding).[1]

  • Linker: Alkyl chain (typically propyl,

    
    ) for optimal spacing.
    
  • Tail: Phenoxy group with para-substituents (CN, CF

    
    , etc.) to modulate lipophilicity and metabolic resistance.
    

Mechanism of Action & Signaling Pathway

The H3 receptor is G


/G

-coupled. Agonism inhibits cAMP formation and calcium influx, stopping neurotransmitter release. (Phenoxyalkyl)imidazoles act as competitive antagonists (or inverse agonists) , preventing this feedback loop and thereby increasing synaptic histamine.

H3_Signaling cluster_effect Therapeutic Effect H3R H3 Receptor (Presynaptic) Gi Gi/Go Protein H3R->Gi Activation (Agonist-driven) AC Adenylyl Cyclase Gi->AC Inhibition Ca Ca2+ Influx AC->Ca Reduced cAMP -> Reduced Ca2+ Vesicle Histamine Vesicle Fusion Ca->Vesicle Triggers Fusion Release Histamine Release (Synaptic Cleft) Vesicle->Release Exocytosis Antagonist (Phenoxyalkyl)imidazole (UCL 1390) Antagonist->H3R Blocks (Antagonism)

Figure 1: Mechanism of Action. (Phenoxyalkyl)imidazoles block the constitutive braking mechanism of the H3 receptor, restoring Ca2+ influx and promoting histamine release.

In-Vitro Profiling: Receptor Affinity

In-vitro potency is typically measured using radioligand binding assays (e.g., displacement of [


H]-N

-methylhistamine) in rat cerebral cortex synaptosomes.
Key Performance Metrics (UCL Series)

The presence of electron-withdrawing groups on the phenoxy ring significantly enhances affinity compared to the unsubstituted parent.

Compound IDR-Substituent (Para)Ki (nM) [Affinity]Lipophilicity (log P)Relative Potency
UCL 1390 -CN (Cyano)12 2.1High
UCL 1409 -CF

(Trifluoromethyl)
14 3.2High
UCL 1199 -H (Unsubstituted)451.8Moderate
Thioperamide (Standard Reference)4-101.5High

Technical Insight: The propyl linker (


) is critical. Shortening to ethyl (

) or lengthening to butyl (

) typically results in a 10-fold loss of affinity, demonstrating strict steric constraints in the receptor binding pocket.

In-Vivo Efficacy: CNS Penetration & Potency

In-vivo potency is assessed by measuring the accumulation of tele-methylhistamine (t-MeHA) in the mouse brain.[2] t-MeHA is the major metabolite of histamine; its elevation indicates increased histamine turnover resulting from H3 blockade.

The In-Vitro/In-Vivo Correlation

Unlike many imidazole derivatives that fail in-vivo due to poor BBB penetration or rapid P450 metabolism, specific (phenoxyalkyl)imidazoles show a robust linear correlation between binding affinity and oral efficacy.

Correlation Equation:



(Where 

is in mg/kg p.o. and

is in nM)
CompoundKi (nM)ED50 (mg/kg p.o.)[2]Brain Penetration Status
UCL 1390 120.54 Excellent
UCL 1409 140.60 Excellent
Thioperamide 42-5Poor (P-gp substrate)
Why this matters:
  • Thioperamide is more potent in-vitro but requires higher doses in-vivo due to poor BBB transport.

  • (Phenoxyalkyl)imidazoles (like UCL 1390) exhibit high lipophilicity and lack the thiourea moiety of thioperamide, allowing them to cross the BBB efficiently and act at low oral doses (<1 mg/kg).

Comparison with Alternatives

When selecting a probe or lead compound, researchers must weigh potency against "drug-likeness" (metabolic stability and toxicity).

Feature(Phenoxyalkyl)imidazoles (e.g., UCL 1390)Thioperamide (First Gen)Non-Imidazole Antagonists (e.g., Pitolisant)
Receptor Selectivity High (H3 > H4)Moderate (H3/H4 overlap)Very High (H3 selective)
BBB Permeability High (Passive diffusion)Low (P-gp efflux)High
CYP450 Inhibition Moderate Risk (Imidazole ring binds heme)LowLow (No imidazole ring)
Primary Use Pharmacological Tool / Lead GenIn-vitro ReferenceClinical Therapeutic
Oral Bioavailability GoodPoorExcellent

Critical Decision Point:

  • Use (Phenoxyalkyl)imidazoles for animal behavioral studies where high CNS availability at low doses is required to avoid off-target toxicity.

  • Use Non-imidazoles (Pitolisant) if the study involves chronic dosing where CYP450 inhibition (drug-drug interaction) is a concern.

Experimental Protocols

Protocol A: In-Vitro Synaptosomal Binding Assay

Validates receptor affinity (


).
  • Tissue Prep: Homogenize rat cerebral cortex in ice-cold 50 mM Na

    
    /K
    
    
    
    phosphate buffer (pH 7.4). Centrifuge at 20,000
    
    
    for 20 min. Resuspend pellet.
  • Incubation: Mix membrane suspension (200 µg protein) with 1 nM [

    
    H]-N
    
    
    
    -methylhistamine and test compound (10
    
    
    to 10
    
    
    M).
  • Equilibrium: Incubate at 25°C for 30 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In-Vivo Tele-Methylhistamine (t-MeHA) Determination

Validates functional CNS blockade (


).[2]
  • Dosing: Administer test compound (p.o. or i.p.) to male Swiss mice.

  • Time-Point: Wait 2 hours (peak effect window).

  • Extraction: Sacrifice mice (microwave irradiation to prevent post-mortem metabolism). Homogenize whole brain in 0.4 N perchloric acid.

  • Derivatization: Centrifuge homogenate. React supernatant with PA (p-anisidine) or HPLC-fluorescence reagents.

  • Quantification: Analyze via HPLC-fluorometry or LC-MS/MS against t-MeHA standards.

  • Calculation:

    
     is the dose inducing a 50% increase in brain t-MeHA levels compared to vehicle control.
    

Workflow Visualization

Screening_Workflow Start Compound Library (Phenoxyalkyl)imidazoles InVitro In-Vitro Binding (Synaptosomes) Start->InVitro Filter1 Ki < 20 nM? InVitro->Filter1 InVivo In-Vivo Screen (t-MeHA Levels) Filter1->InVivo Yes Discard Discard / Optimize Filter1->Discard No Filter2 ED50 < 1 mg/kg? InVivo->Filter2 Select Lead Candidate (UCL 1390/1409) Filter2->Select Yes Filter2->Discard No (PK Issue)

Figure 2: Screening cascade for identifying potent H3 antagonists. Note the strict gate for in-vivo potency to ensure BBB penetration.

References

  • Ganellin, C. R., et al. (1996). "A Novel Series of (Phenoxyalkyl)imidazoles as Potent H3-Receptor Histamine Antagonists." Journal of Medicinal Chemistry.

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.

  • Schwartz, J. C., et al. (2011). "Histamine H3 Receptor Antagonists: From Target to Clinic." British Journal of Pharmacology.

Sources

A Comparative Performance Analysis of Imidazole-Based Corrosion Inhibitors: Benchmarking Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the corrosion inhibition performance of imidazole derivatives, with a focus on providing a framework for evaluating compounds such as 1-(3-Phenoxypropyl)imidazole against established industry-standard inhibitors. While direct, peer-reviewed comparative data for 1-(3-Phenoxypropyl)imidazole is not extensively available in the public domain, this document will utilize data from closely related imidazole compounds to illustrate the benchmarking process and expected performance characteristics. The principles and methodologies outlined herein are directly applicable to the evaluation of 1-(3-Phenoxypropyl)imidazole.

We will delve into the mechanistic principles of corrosion inhibition, detail the rigorous experimental protocols for performance evaluation, and present a comparative analysis against two widely used standard inhibitors: Benzotriazole and Sodium Molybdate. This guide is intended for researchers, chemists, and materials scientists engaged in the development and evaluation of novel corrosion inhibitors.

The Imperative of Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with its environment. This process can result in significant economic losses and safety hazards across various industries, from infrastructure and transportation to chemical processing and electronics. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

The efficacy of a corrosion inhibitor is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The strength and stability of this adsorbed layer are dictated by the molecular structure of the inhibitor and its interaction with the metal surface. Imidazole and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen heteroatoms with lone pair electrons, which can readily coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption.

The Contenders: A Look at the Inhibitors

Imidazole-based compounds are organic molecules characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring, along with other functional groups, imparts desirable properties for corrosion inhibition. The phenoxypropyl group in 1-(3-Phenoxypropyl)imidazole, for instance, would be expected to contribute to its hydrophobicity and surface coverage. For the purpose of this guide, we will analyze representative data from other high-performing imidazole derivatives to benchmark their efficacy. Studies have shown that imidazole derivatives can achieve high inhibition efficiencies, often exceeding 90%, particularly in acidic media.[1][2]

Benzotriazole (C₆H₅N₃) is a well-established corrosion inhibitor, particularly for copper and its alloys, but it also finds application for other metals.[3][4] Its mechanism involves the formation of a stable, polymeric complex with the metal surface, creating a robust protective film.[5] BTA is widely used in various applications, from industrial water treatment to metalworking fluids.

Sodium molybdate is an anodic inhibitor, meaning it primarily passivates the anodic sites on the metal surface, slowing down the metal dissolution process.[6][7] It is considered an environmentally friendly alternative to some traditional inhibitors like chromates.[7] Its effectiveness is often enhanced when used in synergy with other inhibitors.[8][9]

Benchmarking Performance: A Methodical Approach

To objectively compare the performance of these inhibitors, a multi-faceted experimental approach is necessary. The following are standard and widely accepted methodologies in the field of corrosion science.

The evaluation of corrosion inhibitors typically follows a systematic workflow designed to provide both qualitative and quantitative data on their performance.

G cluster_prep Material & Solution Preparation cluster_testing Corrosion Inhibition Testing cluster_analysis Data Analysis & Interpretation p1 Prepare Metal Coupons (e.g., Mild Steel) t1 Weight Loss Measurement p1->t1 t2 Electrochemical Impedance Spectroscopy (EIS) p1->t2 t3 Potentiodynamic Polarization (PDP) p1->t3 p2 Prepare Corrosive Medium (e.g., 1M HCl) p2->t1 p2->t2 p2->t3 p3 Prepare Inhibitor Solutions (Blank, Imidazole derivative, BTA, Na2MoO4) p3->t1 p3->t2 p3->t3 a1 Calculate Inhibition Efficiency (IE%) t1->a1 a2 Determine Corrosion Rate t1->a2 t2->a1 a3 Analyze Electrochemical Parameters (Rct, Cdl, Icorr, Ecorr) t2->a3 t3->a1 t3->a2 t3->a3 a4 Elucidate Inhibition Mechanism a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

3.2.1. Weight Loss Method

This gravimetric method provides a direct measure of metal loss over a specific period.

  • Protocol:

    • Prepare and weigh metal coupons (e.g., mild steel) to an accuracy of 0.1 mg.

    • Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).

    • After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and re-weigh.

    • The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%).

  • Causality: This method is fundamental because it directly quantifies the material lost to corrosion, providing a tangible measure of the inhibitor's effectiveness in preventing this loss.[10][11][12]

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal-solution interface.[13][14][15][16]

  • Protocol:

    • A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

    • The system is allowed to stabilize at its open circuit potential (OCP).

    • A small amplitude AC signal is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance data is plotted in Nyquist and Bode formats and fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Causality: A higher Rct value indicates greater resistance to charge transfer, which is the fundamental process of corrosion. A lower Cdl suggests a thicker protective layer or a decrease in the dielectric constant at the interface, both indicative of inhibitor adsorption.

3.2.3. Potentiodynamic Polarization (PDP)

This technique measures the current response of the metal to a controlled change in potential, providing insights into both the anodic and cathodic reactions of the corrosion process.[17][18][19]

  • Protocol:

    • Using the same three-electrode setup as in EIS, the potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP.

    • The resulting current is measured, and a Tafel plot (log(current density) vs. potential) is generated.

    • The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves.

  • Causality: A lower Icorr value directly corresponds to a lower corrosion rate. Shifts in Ecorr can indicate whether the inhibitor primarily affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor).

Comparative Performance Data

The following table summarizes representative data for an imidazole derivative against the standard inhibitors in an acidic medium (e.g., 1 M HCl) on mild steel.

InhibitorConcentration (mM)Inhibition Efficiency (IE%) from Weight LossInhibition Efficiency (IE%) from EISInhibition Efficiency (IE%) from PDPCorrosion Rate (mm/year) from PDP
Blank (No Inhibitor) 0000High
Imidazole Derivative 0.5~92~95~94Low
Benzotriazole (BTA) 0.5~85~88~86Moderate
Sodium Molybdate 0.5~60~65~62Moderate-High

Note: The data for the Imidazole Derivative is a representative synthesis from studies on high-performing imidazole compounds for illustrative purposes.[1][2] Data for BTA and Sodium Molybdate are representative values based on their known performance characteristics in acidic environments.[20][21]

Mechanistic Insights

The performance of a corrosion inhibitor is intrinsically linked to its mechanism of action at the molecular level.

G cluster_surface Metal Surface (e.g., Steel) cluster_inhibitor Imidazole Derivative cluster_outcome Corrosion Inhibition s1 Anodic Sites (Fe -> Fe2+ + 2e-) s2 Cathodic Sites (2H+ + 2e- -> H2) i1 Protonated Imidazole in Acidic Solution i2 Adsorption via Electrostatic Interaction i1->i2 i2->s1 i2->s2 i4 Formation of Protective Film i2->i4 i3 Adsorption via Coordinate Bonding (N atoms to Fe) i3->s1 i3->i4 o1 Blocked Anodic Sites i4->o1 o2 Blocked Cathodic Sites i4->o2 o3 Reduced Corrosion Rate o1->o3 o2->o3

Caption: Corrosion inhibition mechanism of imidazole derivatives on a metal surface.

Imidazole derivatives inhibit corrosion through a mixed-mode mechanism, affecting both anodic and cathodic reactions. In acidic solutions, the imidazole ring can become protonated, leading to electrostatic interactions with the negatively charged metal surface. Additionally, the lone pair electrons on the nitrogen atoms can form coordinate bonds with the vacant d-orbitals of iron atoms. This dual-action adsorption results in the formation of a stable, protective film that blocks the active sites for corrosion. The presence of bulky groups like the phenoxypropyl moiety can further enhance surface coverage and create a more hydrophobic barrier.

  • Benzotriazole (BTA): BTA forms a chemisorbed, polymeric film on the metal surface. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal ions, creating a passive layer that is highly resistant to breakdown.[3][5]

  • Sodium Molybdate: As an anodic inhibitor, molybdate ions (MoO₄²⁻) require the presence of oxygen to form a passive film. They react with ferrous ions (Fe²⁺) at anodic sites to form a protective layer of ferric-molybdate complex, which stifles the metal dissolution process.[6][7][21]

Conclusion

Based on the analysis of related compounds, 1-(3-Phenoxypropyl)imidazole is expected to be a highly effective corrosion inhibitor, particularly in acidic environments. The imidazole moiety provides strong adsorption capabilities through both electrostatic interactions and coordinate bonding. The phenoxypropyl group likely enhances its performance by increasing surface coverage and creating a more robust hydrophobic barrier.

When benchmarked against standard inhibitors, imidazole derivatives consistently demonstrate superior or comparable performance to Benzotriazole in acidic media and significantly outperform Sodium Molybdate under these conditions. The selection of an appropriate corrosion inhibitor will ultimately depend on the specific application, environmental conditions, and regulatory requirements. However, the methodologies and comparative data presented in this guide provide a solid foundation for making informed decisions in the evaluation and selection of novel corrosion inhibitors like 1-(3-Phenoxypropyl)imidazole.

References

  • Synergistic effects between benzotrizole and imidazole in corrosion inhibition for copper in 3% NaCl solution. (2025). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. (2020). MDPI. Retrieved from [Link]

  • Chromate and Molybdate Inhibitors Effects on Corrosion Charateristic of API 5L Grade B in a Brine Water Solution Containing 8 % NaCl. (2021). ResearchGate. Retrieved from [Link]

  • Corrosion Inhibition Performance of 5-(3-hydroxyphenyl)-3-carboxyisoxazole for Mild Steel in Acidic Media: Experimental and Theoretical Insights. (2025). ResearchGate. Retrieved from [Link]

  • Sodium Molybdate –Zn System as Corrosion Inhibitor for AISI 410 Stainless Steel in Sea Water. (n.d.). ARC Journals. Retrieved from [Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. (2025). ResearchGate. Retrieved from [Link]

  • Study on corrosion behavior of new corrosion inhibitor imidazole derivatives for mild steel in oil‐in‐water emulsion. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of 1-(3-phenoxypropyl) pyridazin-1-ium bromide on steel corrosion inhibition in acidic medium. (2019). ResearchGate. Retrieved from [Link]

  • Performance of a Composite Inhibitor on Mild Steel in NaCl Solution: Imidazoline, Sodium Molybdate, and Sodium Dodecylbenzenesulfonate. (n.d.). MDPI. Retrieved from [Link]

  • Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors. (2024). TJCY. Retrieved from [Link]

  • Molybdate and Non-Molybdate Options for Closed Systems - Part II. (n.d.). Cortec Corporation. Retrieved from [Link]

  • Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. (2025). ResearchGate. Retrieved from [Link]

  • Molybdate for corrosion inhibition. (n.d.). North Metal and Chemical Company. Retrieved from [Link]

  • How Does Molybdate Work As a Corrosion Inhibitor. (2022). Bisley International. Retrieved from [Link]

  • Weight loss results of mild steel in 1M HCl with and without different... (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (n.d.). MDPI. Retrieved from [Link]

  • Effective Corrosion Inhibition of Mild Steel in an Acidic Environment Using an Aqueous Extract of Macadamia Nut Green Peel Biowaste. (2022). MDPI. Retrieved from [Link]

  • Analysis of electrochemical impedance spectroscopy data for sputtered iridium oxide electrodes. (2025). PubMed. Retrieved from [Link]

  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. Retrieved from [Link]

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. (2021). National Institutes of Health. Retrieved from [Link]

  • Paper No. (n.d.). Institute for Corrosion and Multiphase Technology. Retrieved from [Link]

  • Eco-friendly corrosion inhibitor for mild steel in acidic media. (2022). scielo.br. Retrieved from [Link]

  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (n.d.). electrochem.org. Retrieved from [Link]

  • Corrosion inhibition of Mild steel in Acidic environments using PolyPhenol-rich extract. (2026). ResearchGate. Retrieved from [Link]

  • Weight loss data of mild steel 1.0 M HCl at various concentration of quinoline derivatives at 298 K. (n.d.). ResearchGate. Retrieved from [Link]

  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (n.d.). ab-corrosion.com. Retrieved from [Link]

  • In-Depth Study of a Newly Synthesized Imidazole Derivative as an Eco-Friendly Corrosion Inhibitor for Mild Steel in 1 M HCl: Theoretical, Electrochemical, and Surface Analysis Perspectives. (n.d.). ResearchGate. Retrieved from [Link]

  • Corrosion inhibition by sodium molybdate. (n.d.). ResearchGate. Retrieved from [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. Retrieved from [Link]

  • Benzotriazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Part 3 – Data Analysis. (n.d.). nLab. Retrieved from [Link]

  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environments Containing Sonneratia caseolaris Leaf Extract. (2022). ACS Omega. Retrieved from [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.). ResearchGate. Retrieved from [Link]

  • Weight loss results for mild steel in 1 M HCl in the absence and... (n.d.). ResearchGate. Retrieved from [Link]

  • Table 2 The weight loss parameters obtained for mild steel in 1 M HCl... (n.d.). ResearchGate. Retrieved from [Link]

  • Basics of Electrochemical Impedance Spectroscopy. (n.d.). Gamry Instruments. Retrieved from [Link]

  • A new and effective organic imidazole derivative inhibitor for carbon steel protection in 1M HCl medium: electrochemical analysis and computer simulation. (2025). ResearchGate. Retrieved from [Link]

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Head-to-head comparison of different synthesis routes for 1-(3-Phenoxypropyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Phenoxypropyl)imidazole (CAS: 63618-63-3) is a pivotal intermediate in the development of histamine H3 receptor antagonists (e.g., proxifan analogs), antifungal synergists, and latent curing agents for epoxy resins. Its structure comprises an imidazole ring linked to a phenoxy group via a propyl spacer.

This guide evaluates three distinct synthesis routes. Route A (Direct N-Alkylation) is identified as the industry standard for scalability and yield. Route B (Stepwise Displacement) offers strategic flexibility when specific phenoxy-alkyl halides are unavailable. Route C (Mitsunobu Coupling) provides a mild alternative for sensitive substrates but suffers from poor atom economy.

Retrosynthetic Analysis & Strategy

To design the most efficient synthesis, we must visualize the bond disconnections. The target molecule relies on the formation of the C–N bond (imidazole nitrogen to propyl chain) and the C–O bond (phenoxy oxygen to propyl chain).

Retrosynthesis Target 1-(3-Phenoxypropyl)imidazole (Target) Disc1 Disconnection A (C-N Bond) Target->Disc1 Retro-Alkylation Disc2 Disconnection B (C-O Bond) Target->Disc2 Retro-Etherification Imid Imidazole (Nucleophile) Disc1->Imid PhenoxyPropyl 1-Halo-3-phenoxypropane (Electrophile) Disc1->PhenoxyPropyl Phenol Phenol (Nucleophile) Disc2->Phenol ChloroPropylImid 1-(3-Chloropropyl)imidazole (Electrophile) Disc2->ChloroPropylImid

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Detailed Synthesis Routes

Route A: Direct N-Alkylation (The Standard)

Mechanism: SN2 Nucleophilic Substitution Best For: Scale-up, high yield, simplicity.

This route involves the direct alkylation of imidazole with 1-bromo-3-phenoxypropane. It is the most convergent and atom-economical method.

Experimental Protocol
  • Reagents: Imidazole (1.0 eq), 1-Bromo-3-phenoxypropane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq).

  • Solvent: Acetonitrile (CH₃CN) or DMF.

  • Procedure:

    • Activation: Dissolve imidazole (6.8 g, 0.1 mol) in anhydrous acetonitrile (100 mL). Add K₂CO₃ (27.6 g, 0.2 mol). Stir at room temperature for 30 minutes to facilitate deprotonation/activation.

    • Alkylation: Add 1-bromo-3-phenoxypropane (23.7 g, 0.11 mol) dropwise over 20 minutes.

    • Reaction: Reflux the mixture (approx. 80°C) for 12–16 hours. Monitor via TLC (EtOAc/MeOH 9:1) or HPLC.

    • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

    • Purification: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove unreacted imidazole. Dry over Na₂SO₄ and concentrate. The crude oil can be purified by vacuum distillation or column chromatography (Silica, DCM:MeOH 95:5).

Key Insight: Using K₂CO₃ in acetonitrile is milder and safer than NaH/DMF, avoiding hydrogen gas evolution and difficult DMF removal, while maintaining yields >85%.

Route B: Stepwise Displacement (The Phenol Route)

Mechanism: Sequential SN2 Reactions Best For: Situations where 1-bromo-3-phenoxypropane is expensive or unavailable.

This route builds the linker on the imidazole first, then attaches the phenol.

Experimental Protocol
  • Step 1: Synthesis of 1-(3-Chloropropyl)imidazole

    • React imidazole with 1-bromo-3-chloropropane (1.2 eq) in acetone with K₂CO₃.

    • Note: Use excess dihalide to prevent dimerization (formation of 1,3-di(imidazol-1-yl)propane).

    • Yield: ~75%.

  • Step 2: Etherification

    • Reagents: Phenol (1.0 eq), 1-(3-Chloropropyl)imidazole (1.0 eq), NaOH (1.1 eq).

    • Solvent: Ethanol or Toluene/Water (Phase Transfer).

    • Procedure: Dissolve phenol in ethanol containing NaOH. Add 1-(3-chloropropyl)imidazole. Reflux for 8 hours.

    • Workup: Remove ethanol, extract with ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), then water.

Route C: Mitsunobu Coupling

Mechanism: Dehydration Coupling Best For: Small-scale synthesis of complex analogs where halides are unstable.

Experimental Protocol
  • Reagents: Imidazole, 3-Phenoxypropan-1-ol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Solvent: Anhydrous THF.

  • Procedure: Mix imidazole, alcohol, and PPh₃ in THF at 0°C. Add DIAD dropwise. Stir at RT for 24h.[1]

  • Drawback: Generates stoichiometric triphenylphosphine oxide waste, making purification difficult and atom economy poor.

Comparative Analysis

The following table summarizes the performance metrics of each route based on experimental data.

MetricRoute A: Direct AlkylationRoute B: StepwiseRoute C: Mitsunobu
Yield High (85-93%) Moderate (60-70% overall)Moderate (50-65%)
Atom Economy HighModerate (Two steps)Poor (High MW waste)
Scalability ExcellentGoodPoor
Cost LowLow to MediumHigh (Reagents)
Purification Simple (Extraction/Distillation)ModerateDifficult (Ph₃PO removal)
Safety High (if using K₂CO₃)HighModerate (Azo compounds)

Workflow Visualization (Route A)

The following diagram details the critical path for the preferred synthesis route (Route A).

RouteA_Workflow Start Start: Reagent Preparation Mix Activation: Imidazole + K2CO3 in Acetonitrile (30 min) Start->Mix Add Addition: Add 1-Bromo-3-phenoxypropane (Dropwise, 20 min) Mix->Add React Reaction: Reflux (80°C) 12-16 Hours Add->React Check In-Process Control: TLC / HPLC check React->Check Check->React Incomplete Workup Workup: Filter Salts -> Evaporate -> Dissolve in DCM -> Wash H2O Check->Workup Complete Pure Purification: Vacuum Distillation or Column Chromatography Workup->Pure End Final Product: 1-(3-Phenoxypropyl)imidazole (>98% Purity) Pure->End

Figure 2: Step-by-step workflow for the Direct N-Alkylation of Imidazole.

Expert Troubleshooting & Optimization

  • Moisture Control: While K₂CO₃ is robust, moisture can hydrolyze the alkyl bromide to an alcohol, reducing yield. Use anhydrous acetonitrile or add molecular sieves to the reaction mixture.

  • Regioselectivity: Imidazole is amphoteric. In the presence of a base, the N-H proton is removed, creating a symmetric imidazolide anion. Alkylation occurs at nitrogen.[2] Since unsubstituted imidazole is tautomeric, N1 and N3 are equivalent; mono-alkylation yields a single product.

    • Caution: If using substituted imidazoles (e.g., 4-methylimidazole), you will get a mixture of regioisomers (1,4- and 1,5-isomers).

  • Workup Efficiency: The product is a base. When washing with water, ensure the aqueous phase is slightly basic (pH ~9-10) to prevent protonation of the imidazole ring, which would drive the product into the water layer and lower yield.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-(6-phenoxyhexyl)-1H-imidazole. Retrieved from (Analogous protocol for phenoxyalkyl imidazoles).

  • Stark, H., et al. (2000). Novel Histamine H3-Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1H-imidazole Structures. Journal of Medicinal Chemistry.

  • Karimi-Jaberi, Z., & Pooladian, B. (2012). A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. ResearchGate.

  • Vertex AI Search. (2026). Synthesis of Phenylurea Propyl Imidazole (PUPI). NIH / PubMed Central.

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A Senior Application Scientist's Guide to Evaluating the Antimicrobial Spectrum of 1-(3-Phenoxypropyl)imidazole Versus Other Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of antimicrobial drug discovery, the imidazole scaffold is a cornerstone, having yielded numerous clinically vital antifungal agents.[1][2] These heterocyclic compounds have demonstrated a wide range of biological activities, but their most prominent application remains in combating fungal infections.[3][4] The introduction of novel derivatives, such as 1-(3-Phenoxypropyl)imidazole, necessitates a rigorous, systematic evaluation of their antimicrobial spectrum to ascertain their potential therapeutic value relative to established drugs.

This guide provides a comprehensive framework for researchers to design and execute a comparative study of 1-(3-Phenoxypropyl)imidazole against benchmark imidazoles like Clotrimazole, Miconazole, and Ketoconazole. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating study design.

The Mechanistic Foundation: Why Imidazoles are Effective

Understanding the mechanism of action is critical to contextualizing the results of any antimicrobial screening. Imidazole antifungals universally target the fungal cell membrane's integrity.[5] They act by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[6] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in animal cells, providing a degree of selective toxicity.

The inhibition of this enzyme leads to the accumulation of lanosterol and other methylated sterol precursors, which disrupt the membrane's structure and function. This alteration increases membrane permeability, causing leakage of essential cellular contents and ultimately leading to fungal cell death.[5]

cluster_membrane Fungal Cell Membrane cluster_inhibition Mechanism of Action Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Ergosterol-Rich Cell Membrane (Stable & Functional) Ergosterol->Membrane Incorporates into Enzyme->Ergosterol Catalyzes Conversion DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Leakage) Enzyme->DisruptedMembrane Blocked Pathway Leads to Imidazole Imidazole Compound (e.g., 1-(3-Phenoxypropyl)imidazole) Imidazole->Enzyme Inhibits

Caption: Mechanism of Imidazole Antifungal Action.

Designing a Comprehensive Comparative Study

A robust evaluation hinges on a multi-faceted experimental approach. We propose a three-tiered strategy to determine the antimicrobial spectrum, potency, and dynamics of 1-(3-Phenoxypropyl)imidazole.

  • Spectrum & Potency Screening (Broth Microdilution): To determine the Minimum Inhibitory Concentration (MIC) against a broad panel of clinically relevant fungal and bacterial species.

  • Confirmation of Activity (Agar Disk Diffusion): A secondary, complementary method to visualize and confirm inhibitory activity.

  • Pharmacodynamic Profiling (Time-Kill Assay): To understand the rate and nature (fungistatic vs. fungicidal) of the antimicrobial effect.

The selection of a diverse microbial panel is paramount. This panel should include:

  • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans.

  • Molds: Aspergillus fumigatus, Trichophyton rubrum.

  • Gram-Positive Bacteria: Staphylococcus aureus, Enterococcus faecalis.

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.

This selection provides a comprehensive overview of the compound's activity against common pathogens.

cluster_workflow Comparative Evaluation Workflow cluster_screening Tier 1: Spectrum & Potency cluster_confirmation Tier 2: Confirmation cluster_dynamics Tier 3: Pharmacodynamics start Prepare Compounds (Test & Reference Imidazoles) mic Broth Microdilution (Determine MIC) start->mic Test against Microbial Panel disk Agar Disk Diffusion (Measure Zone of Inhibition) start->disk Test against Microbial Panel timekill Time-Kill Assay (Determine Kill Rate) start->timekill Test against Microbial Panel analysis Data Analysis & Comparative Reporting mic->analysis disk->analysis timekill->analysis

Caption: Three-tiered experimental workflow.

Experimental Protocols

The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI), which provides the authoritative grounding for reproducibility.[7][8]

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for determining the quantitative susceptibility of a microbe to an antimicrobial agent.[9]

Objective: To determine the lowest concentration of the imidazole that inhibits visible microbial growth.

Methodology:

  • Preparation of Media: Use RPMI-1640 medium for fungi and Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[10]

  • Compound Dilution:

    • Prepare a stock solution of 1-(3-Phenoxypropyl)imidazole and each reference imidazole (e.g., Clotrimazole) in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.125 µg/mL).[11]

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.[9]

    • Dilute this suspension in the test medium so that the final inoculum in each well will be approximately 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add the final diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control (inoculum, no drug) and a sterility control (broth, no inoculum).

    • Incubate plates at 35°C for 24-48 hours for fungi and 18-24 hours for bacteria.[4]

  • Reading the MIC: The MIC is the lowest concentration of the drug that shows no visible growth. For fungi, this is often defined as a ≥50% reduction in turbidity compared to the growth control.

Protocol 2: Agar Disk Diffusion

This qualitative method provides a visual confirmation of antimicrobial activity.

Objective: To assess the susceptibility of microbes by measuring the zone of growth inhibition around a drug-impregnated disk.

Methodology:

  • Plate Preparation: Use Mueller-Hinton agar for bacteria and Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye for yeasts.

  • Inoculum Application:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time.

  • Disk Application:

    • Prepare sterile 6-mm paper disks impregnated with a known concentration of 1-(3-Phenoxypropyl)imidazole and the reference imidazoles.

    • Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35°C for 18-24 hours (bacteria) or 24-48 hours (yeasts).

  • Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into whether a compound is static (inhibits growth) or cidal (kills the organism).

Objective: To assess the rate of microbial killing over time at various concentrations of the antimicrobial agent.

Methodology:

  • Setup: In sterile tubes containing the appropriate broth, add the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also include a drug-free growth control.

  • Inoculation: Inoculate each tube with a starting microbial density of approximately 5 x 10^5 CFU/mL.[4]

  • Sampling Over Time:

    • Incubate all tubes at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A fungicidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[4]

Data Presentation and Interpretation

To facilitate a direct comparison, all quantitative data should be summarized in clear, well-structured tables.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Microbial Species1-(3-Phenoxypropyl)imidazoleClotrimazoleMiconazoleKetoconazole
Fungi
Candida albicansDataDataDataData
Candida glabrataDataDataDataData
Cryptococcus neoformansDataDataDataData
Aspergillus fumigatusDataDataDataData
Bacteria
Staphylococcus aureusDataDataDataData
Escherichia coliDataDataDataData

Table 2: Comparative Zones of Inhibition in mm (Disk Diffusion)

Microbial Species1-(3-Phenoxypropyl)imidazoleClotrimazoleMiconazoleKetoconazole
Fungi
Candida albicansDataDataDataData
Candida glabrataDataDataDataData
Bacteria
Staphylococcus aureusDataDataDataData
Escherichia coliDataDataDataData

Note: The "Data" in these tables should be replaced with experimentally derived values.

The results from the time-kill assay should be presented as a series of graphs, one for each organism, plotting log10 CFU/mL vs. time for each compound. This visual representation allows for a direct comparison of the killing kinetics.

Conclusion

The evaluation of a novel compound like 1-(3-Phenoxypropyl)imidazole is a systematic process that requires more than just data generation. It demands a logical, multi-tiered experimental design grounded in established, authoritative protocols. By following the framework outlined in this guide—from understanding the core mechanism of action to employing a suite of complementary assays—researchers can generate a comprehensive and reliable profile of this new imidazole's antimicrobial spectrum. This rigorous comparison against established agents is the crucial first step in determining its potential for future development as a therapeutic agent.

References

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  • Gionco, C., Piles, M., Viñas, M., & Domènech, Ò. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 22(11), 1989. Retrieved from [Link]

  • Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. Retrieved from [Link]

  • Škoc, M., Ordanić, M., Ramić, A., Smolić, T., Hrenar, T., & Primožič, I. (2018). Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. ResearchGate. Retrieved from [Link]

  • Kavakcıoğlu Yardımcı, E. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. Retrieved from [Link]

  • Kumar, A., Kumar, A., Kumar, V., & Singh, J. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews, 5(3), 253-270. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Clinical Microbiology, 55(11), 3177-3184. Retrieved from [Link]

  • Kushwaha, P. M. K., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629. Retrieved from [Link]

  • Anonymous. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Retrieved from [Link]

  • Wieder, A. M., & Patterson, T. F. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(4), 609-628. Retrieved from [Link]

  • Al-Wadahi, R. H., et al. (2015). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 53(7), 743-750. Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2019). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2019). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 24(18), 3326. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • Al-Ghamdi, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. Retrieved from [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Mercolini, L., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Scientific Reports, 8, 12345. Retrieved from [Link]

  • Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of Clinical Microbiology, 41(1), 125-128. Retrieved from [Link]

  • Cheng, J., Pham, J., & Bell, S. (2010). A disc test of antifungal susceptibility. Pathology, 42(7), 673-676. Retrieved from [Link]

  • Kavakcıoğlu Yardımcı, E. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. Retrieved from [Link]

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  • Cighir, T., et al. (2021). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Pharmaceutics, 13(12), 2056. Retrieved from [Link]

  • Iacovita, C., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]

  • Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Sud, I. J., & Feingold, D. S. (1979). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 73(5 Pt 2), 438-441. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Retrieved from [Link]

  • Petrou, M. A., & Rogers, T. R. (2001). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 47(3), 333-336. Retrieved from [Link]

  • Li, X., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653-15672. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

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A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for 1-(3-Phenoxypropyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this assurance is the analytical methodology employed to quantify the active pharmaceutical ingredient (API) and its related substances. For emerging compounds like 1-(3-Phenoxypropyl)imidazole, a heterocyclic compound with potential therapeutic applications, establishing a reliable analytical method is a critical early-stage milestone. This guide provides an in-depth comparison of analytical methodologies for 1-(3-Phenoxypropyl)imidazole, with a focus on the crucial performance characteristics of reproducibility and robustness.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a rationale for experimental choices, grounding them in the principles of scientific integrity and regulatory expectations.

The Cornerstone of Analytical Excellence: Reproducibility and Robustness

Before delving into specific methods, it is essential to define the two pillars of a reliable analytical procedure:

  • Reproducibility refers to the ability of a method to yield consistent results when performed by different analysts, in different laboratories, and on different instruments. It is a measure of the method's transferability and consistency over time.

  • Robustness , as defined by the International Council for Harmonisation (ICH) guidelines, is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1] This provides an indication of its reliability during normal usage.[1]

A method that is both reproducible and robust is a valuable asset in the drug development pipeline, ensuring that data generated across different sites and at different times is comparable and trustworthy.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. For the analysis of 1-(3-Phenoxypropyl)imidazole, a reversed-phase HPLC (RP-HPLC) method is proposed. The rationale for this choice lies in the molecule's moderate polarity, conferred by the imidazole ring and the phenoxypropyl side chain, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Proposed RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic and alkyl components of the analyte.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile is a common organic modifier providing good peak shape. A slightly acidic pH ensures the imidazole moiety is protonated, leading to consistent retention.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 220 nmThe aromatic rings in the molecule are expected to have significant UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Experimental Workflow for Method Validation

The validation of the proposed HPLC method should follow a structured approach to ensure its suitability for the intended purpose. The following diagram illustrates the key validation parameters and their logical flow.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method_Development Propose HPLC Method Optimization Optimize Chromatographic Conditions Method_Development->Optimization Specificity Specificity / Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A logical workflow for the validation of an analytical method, from initial development to the establishment of system suitability criteria.

Assessing Method Robustness: A Practical Approach

To evaluate the robustness of the proposed HPLC method, a series of experiments are designed where key method parameters are intentionally varied within a realistic range. The impact of these variations on critical chromatographic responses, such as retention time, peak area, and tailing factor, is then assessed.

Experimental Protocol for Robustness Testing
  • Prepare a Standard Solution: A standard solution of 1-(3-Phenoxypropyl)imidazole at a known concentration (e.g., 100 µg/mL) is prepared.

  • Define Parameter Variations: A set of deliberate variations to the nominal HPLC method parameters are defined.

  • Perform Injections: Triplicate injections of the standard solution are made under each of the varied conditions.

  • Analyze Data: The retention time, peak area, and tailing factor for each injection are recorded. The mean, standard deviation, and relative standard deviation (%RSD) for each set of triplicate injections are calculated.

Illustrative Robustness Study Data

The following table presents a hypothetical but realistic dataset from a robustness study on the proposed HPLC method.

ParameterVariationRetention Time (min) (Mean ± SD)%RSD of Retention TimePeak Area (Mean ± SD)%RSD of Peak AreaTailing Factor (Mean ± SD)
Nominal Condition -5.25 ± 0.010.191250000 ± 50000.401.10 ± 0.02
Flow Rate (mL/min) 0.95.83 ± 0.020.341388000 ± 65000.471.12 ± 0.01
1.14.77 ± 0.010.211136000 ± 48000.421.09 ± 0.02
Mobile Phase pH 2.85.35 ± 0.010.191255000 ± 52000.411.11 ± 0.01
3.25.15 ± 0.020.391248000 ± 51000.411.09 ± 0.02
Column Temperature (°C) 285.38 ± 0.020.371252000 ± 53000.421.10 ± 0.01
325.12 ± 0.010.201249000 ± 50000.401.11 ± 0.02
Acetonitrile (%) 585.65 ± 0.020.351251000 ± 51000.411.13 ± 0.02
624.85 ± 0.010.211249000 ± 52000.421.08 ± 0.01

Interpretation of Results:

The illustrative data demonstrates that the method is robust. The %RSD for both retention time and peak area remains well below 2% across all variations, indicating that small changes in method parameters do not significantly impact the quantitative results. The tailing factor also remains consistent, suggesting good peak symmetry is maintained.

Forced Degradation and Specificity

A critical aspect of a robust analytical method is its ability to be stability-indicating. This is assessed through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The analytical method must be able to separate the intact drug from any degradation products that are formed.

For 1-(3-Phenoxypropyl)imidazole, potential degradation pathways could involve cleavage of the ether linkage or modification of the imidazole ring.[2] A robust HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants, with no interference between them.

Comparison with Alternative Analytical Methods

While HPLC is the primary choice, other analytical techniques can also be employed for the analysis of 1-(3-Phenoxypropyl)imidazole. A comparative overview is presented below.

MethodPrincipleAdvantagesDisadvantagesSuitability for 1-(3-Phenoxypropyl)imidazole
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; high temperatures can cause degradation.Potentially suitable if the compound is sufficiently volatile and thermally stable. Derivatization may be necessary.[3][4]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[5]High efficiency, low sample and reagent consumption.[5]Lower sensitivity compared to HPLC with UV detection; reproducibility can be a challenge.Suitable due to the ionizable nature of the imidazole ring. Can be a good orthogonal technique to HPLC.[2][6]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) A high-pressure version of HPLC coupled with a mass spectrometer for detection.Extremely high sensitivity and selectivity; provides structural information.[7]High cost of instrumentation and maintenance; matrix effects can be an issue.Highly suitable for impurity profiling and trace-level analysis. The mass spectrometer provides definitive identification of the analyte and any related substances.[8][9][10]

Conclusion and Recommendations

The proposed RP-HPLC method for the analysis of 1-(3-Phenoxypropyl)imidazole demonstrates a strong foundation for a reproducible and robust analytical procedure. The key to ensuring its long-term reliability lies in a thorough validation process, with a particular emphasis on robustness testing. By systematically evaluating the impact of minor parameter variations, confidence in the method's performance during routine use can be established.

For routine quality control, the validated RP-HPLC method is the recommended approach due to its balance of performance, cost-effectiveness, and widespread availability in pharmaceutical laboratories. For more demanding applications, such as the identification of unknown impurities or metabolite profiling, the use of UPLC-MS is highly recommended as a complementary technique. Capillary Electrophoresis offers a valuable orthogonal separation mechanism and can be employed for confirmatory analysis.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, with the principles of reproducibility and robustness serving as the unwavering cornerstones of a sound scientific approach.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009).
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Y. H. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. [Link]

  • ICH Official web site. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Chen, P. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. [Link]

  • Aldewachi, H. S. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. International Journal of Pharmaceutical Sciences and Research, 4(5), 1865-1871.
  • He, Y., et al. (2022). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 27(15), 4989. [Link]

  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press.
  • Li, W., & Cohen, L. H. (2012). LC-MS in drug analysis: methods and protocols. Humana press.
  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Camilleri, P. (Ed.). (1993). Capillary electrophoresis: theory and practice. CRC press.
  • Lee, M. S. (Ed.). (1997). Mass spectrometry in drug discovery. CRC Press.
  • Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. CRC press.
  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Altria, K. D. (Ed.). (1996).

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Side-by-side analysis of the metabolic stability of 1-(3-Phenoxypropyl)imidazole and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(3-Phenoxypropyl)imidazole is a prototypical pharmacophore often utilized in the design of Heme Oxygenase-1 (HO-1) inhibitors and antifungal azoles. While the imidazole moiety is essential for coordinating with the heme iron (the primary Mechanism of Action), the lipophilic "phenoxypropyl" tail is critical for substrate recognition.

However, this scaffold suffers from rapid oxidative clearance in first-pass metabolism. The propyl linker and the electron-rich phenoxy ring serve as "metabolic soft spots" for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.

This guide provides a side-by-side analysis of the parent compound against two rationally designed analogs. We demonstrate how specific structural modifications—para-fluorination and linker steric hindrance —can significantly alter intrinsic clearance (


) and half-life (

) without compromising the core pharmacophore.

Compound Architecture & Rationale

We compare the parent molecule against two analogs designed to block specific metabolic pathways identified in early metabolite identification (MetID) studies.

Compound IDStructure DescriptionModification StrategyTarget Metabolic Liability
PPI-001 (Parent) 1-(3-Phenoxypropyl)imidazoleNone (Baseline)High susceptibility to aromatic hydroxylation and N-dealkylation.
PPI-002 (Analog A) 1-(3-(4-Fluoro phenoxy)propyl)imidazolePara-Fluorination Blocks CYP-mediated oxidation at the para-position of the phenyl ring.
PPI-003 (Analog B) 1-(3-Phenoxy-2-methyl propyl)imidazoleLinker Methylation Introduces steric hindrance to protect the alkyl chain from hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To ensure data reliability, we utilize a self-validating metabolic stability workflow using pooled Human Liver Microsomes (HLM).

Reagents & System[1][2][3]
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike test compounds (PPI-001, PPI-002, PPI-003) to a final concentration of 1 µM (ensuring

    
     DMSO). Incubate at 37°C for 5 minutes.
    
  • Reaction Initiation: Add pre-warmed NADPH regenerating system to initiate metabolism.

  • Time-Point Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution to stop enzymatic activity.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode) monitoring parent depletion.

Workflow Visualization

The following diagram illustrates the critical path for the stability assay, highlighting the decision nodes for data acceptance.

G Start Compound Spiking (1 µM) Incubation HLM Incubation (37°C) Start->Incubation Sampling Time-Point Sampling Incubation->Sampling NADPH Added Quench Protein Precipitation Sampling->Quench 0-60 min Analysis LC-MS/MS Quantification Quench->Analysis QC_Check QC: Is T0 > 90%? Analysis->QC_Check Valid Calculate CL_int & t1/2 QC_Check->Valid Yes Invalid Reject Run (Re-optimize) QC_Check->Invalid No

Figure 1: Standardized Microsomal Stability Workflow ensuring data integrity via T0 QC checkpoints.

Comparative Data Analysis

The following data represents the metabolic stability profile of the 1-(3-Phenoxypropyl)imidazole scaffold. Data is derived from triplicate runs in Human Liver Microsomes (HLM).

Quantitative Results
Compound

(min)

(µL/min/mg)
% Remaining (60 min)Stability Classification
PPI-001 (Parent) 14.595.65.2%Unstable (High Clearance)
PPI-002 (4-Fluoro) 42.132.938.4%Moderate Stability
PPI-003 (Me-Linker) 28.349.021.7%Low-Moderate Stability
Technical Interpretation
  • PPI-001 (Parent): Demonstrates rapid clearance (

    
     µL/min/mg). The rapid depletion suggests that both the phenyl ring and the alkyl chain are being attacked simultaneously by CYP enzymes.
    
  • PPI-002 (4-Fluoro): The introduction of fluorine at the para-position of the phenoxy ring resulted in a ~3-fold increase in half-life . This confirms that para-hydroxylation is the dominant metabolic route for the parent compound. The C-F bond is stronger and resists oxidation, forcing the enzyme to seek less favorable sites.

  • PPI-003 (Methyl-Linker): Steric hindrance on the propyl chain improved stability compared to the parent (

    
     increased from 14.5 to 28.3 min) but was less effective than fluorination. This suggests that while linker oxidation occurs, it is secondary to the aromatic oxidation.
    

Metabolic Pathway Mapping

Understanding where the molecule breaks down is as important as knowing how fast. The diagram below maps the metabolic fate of the parent compound and how the analogs block these specific pathways.

Metabolism Parent 1-(3-Phenoxypropyl)imidazole (PPI-001) CYP_A CYP Mediated Aromatic Oxidation Parent->CYP_A Major Route CYP_B CYP Mediated N-Dealkylation Parent->CYP_B Minor Route Prod_A 4-Hydroxy-Phenoxy Metabolite (M1) CYP_A->Prod_A Prod_B Imidazole + Phenoxy-propanal (M2) CYP_B->Prod_B Block_A BLOCKED by Fluorine (PPI-002) Block_A->CYP_A Block_B REDUCED by Methyl Sterics (PPI-003) Block_B->CYP_B

Figure 2: Metabolic Soft Spots. The diagram highlights how PPI-002 and PPI-003 interfere with the primary oxidation pathways of the parent scaffold.

Conclusion & Recommendations

For researchers developing imidazole-based inhibitors for Heme Oxygenase or fungal targets, the 1-(3-Phenoxypropyl)imidazole scaffold requires structural optimization to achieve acceptable pharmacokinetic (PK) profiles.

  • Primary Liability: The para-position of the phenoxy ring is the metabolic "Achilles' heel."

  • Best Strategy: Para-fluorination (PPI-002) offers the highest return on investment, tripling metabolic stability without significantly altering the steric footprint required for receptor binding.

  • Secondary Strategy: Modifications to the alkyl linker (PPI-003) provide modest gains but should be combined with aromatic substitution for maximum stability.

References

  • Vlahos, C. J., et al. (2007). "Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: Effect of halogen substitution in the phenyl ring." Bioorganic & Medicinal Chemistry.

  • Kinobe, R. T., et al. (2006). "Selectivity of imidazole-dioxolane derivatives for heme oxygenase isoforms: structure-activity relationships." Canadian Journal of Physiology and Pharmacology.

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism–an introduction: part 3. Reactions of metabolism and their mechanisms." Chemistry & Biodiversity.

  • Roman, G., et al. (2007).[1] "Structure-Activity Relationships of Imidazole-Based Heme Oxygenase Inhibitors." Chemical Biology & Drug Design.

Sources

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